Glycerol
Description
Structure
3D Structure
Properties
IUPAC Name |
propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3, Array | |
| Record name | GLYCERINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCEROL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | glycerol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Glycerol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25618-55-7, 26403-55-4 | |
| Record name | Polyglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25618-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9020663 | |
| Record name | Glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] | |
| Record name | GLYCERINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Glycerin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/501 | |
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| Record name | Glycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Glycerin (mist) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) | |
| Record name | GLYCERINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCERIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Glycerin (mist) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F | |
| Record name | GLYCERINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/8708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycerin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/501 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Glycerin (mist) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible | |
| Record name | GLYCERINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCERIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Glycerin (mist) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 | |
| Record name | GLYCERINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCERIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Glycerin (mist) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 | |
| Record name | GLYCERINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCERIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg | |
| Record name | GLYCERINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycerin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/501 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GLYCERIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYCEROL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Glycerin (mist) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |
CAS No. |
56-81-5 | |
| Record name | GLYCERINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycerin [USP:JAN] | |
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Melting Point |
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Glycerol Biosynthesis and Metabolic Pathways
Cellular and Organismal Pathways
Glycerol-3-Phosphate Pathway: Dihydroxyacetone Phosphate (B84403) (DHAP) Reduction
The glycerol-3-phosphate pathway is a primary route for glycerol (B35011) biosynthesis. This pathway involves the reduction of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate. ontosight.aiwikipedia.org DHAP is an intermediate molecule generated during glycolysis. wikipedia.orgwikipedia.org The reduction of DHAP to glycerol-3-phosphate is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase. ontosight.aiwikipedia.org Glycerol-3-phosphate can then be dephosphorylated by glycerol-3-phosphatase to produce glycerol. ontosight.ai This pathway is also involved in the entry of glycerol (sourced from triglycerides) into the glycolytic pathway, where DHAP is produced from L-glycerol-3-phosphate. wikipedia.org Conversely, the reduction of glycolysis-derived DHAP to L-glycerol-3-phosphate provides adipose cells with the activated glycerol backbone needed for new triglyceride synthesis. wikipedia.org
Glucose Pathway: Enzyme-Catalyzed Conversions from Glucose
Glycerol can also be synthesized from glucose through a series of enzyme-catalyzed reactions. ontosight.ai This pathway involves the conversion of glucose into intermediates that can then enter the glycerol-3-phosphate pathway. Glucose undergoes phosphorylation and isomerization steps, eventually leading to the formation of dihydroxyacetone phosphate (DHAP), which is then reduced to glycerol-3-phosphate as described above. ontosight.ai In some organisms, glycerol fermentation can produce glycerol from glucose via the glycolysis pathway, with glycerol-1-phosphatase catalyzing the hydrolysis of glycerol 3-phosphate to regenerate glycerol. wikipedia.org
Glyceroneogenesis: De Novo Synthesis from Non-Carbohydrate Precursors
Glyceroneogenesis is a metabolic pathway that synthesizes glycerol 3-phosphate from precursors other than glucose. guidetopharmacology.orgwikipedia.org This pathway is particularly important when glucose concentrations are low, such as during fasting or starvation. wikipedia.org Glyceroneogenesis typically utilizes pyruvate (B1213749) as the primary precursor, but it can also use other non-carbohydrate molecules like alanine, glutamine, or intermediates from the citric acid cycle. wikipedia.org The pathway shares the initial steps with gluconeogenesis. wikipedia.org For instance, when pyruvate or lactate (B86563) is used, glyceroneogenesis follows the same pathway as gluconeogenesis until DHAP is generated. wikipedia.org Pyruvate is converted to oxaloacetate by pyruvate carboxylase, and then phosphoenolpyruvate (B93156) carboxykinase (PEPCK) catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a key regulatory step in glyceroneogenesis. wikipedia.org DHAP is then converted to glycerol-3-phosphate. wikipedia.org Glyceroneogenesis plays a significant role in the re-esterification of fatty acids in adipose tissue and the liver. researchgate.net
Glycerol Production via Lipolysis and Glycolysis Intermediates in Adipocytes
In adipocytes (fat cells), glycerol can be produced through the breakdown of triglycerides, a process known as lipolysis. dsmz.denih.gov Lipolysis hydrolyzes triglycerides into glycerol and free fatty acids. nih.gov The released glycerol can then be transported to other tissues, such as the liver, where it can be used for gluconeogenesis or re-esterification. nih.govnih.gov While adipocytes store triglycerides, they have low activity of glycerol kinase, the enzyme that phosphorylates glycerol. nih.govresearchgate.net Therefore, adipocytes must produce glycerol-3-phosphate primarily from glucose via a DHAP intermediate derived from glycolysis for triglyceride synthesis. nih.gov However, under conditions of low glucose, adipocytes can utilize glyceroneogenesis from non-carbohydrate precursors to generate glycerol-3-phosphate for fatty acid re-esterification. researchgate.netmdpi.com Adipocytes can also release glycerol derived from the glycolytic pathway, particularly in response to increasing levels of hexoses, providing the liver with a gluconeogenic substrate. plos.org
Enzymatic Regulation of Glycerol Metabolism
The metabolic pathways involving glycerol are tightly regulated by specific enzymes.
Enzymatic Regulation of Glycerol Metabolism
Glycerol Kinase (GK)
Glycerol kinase (GK) is a key enzyme in glycerol metabolism. ontosight.ainih.govgenecards.org It catalyzes the phosphorylation of glycerol to produce glycerol-3-phosphate, utilizing ATP as the phosphate donor. ontosight.ainih.govgenecards.orgorigene.com This reaction is crucial for the entry of glycerol into metabolic pathways, including gluconeogenesis and the synthesis of glycerolipids and triglycerides. uniprot.orguniprot.org GK activity is particularly high in the liver and kidneys, enabling these organs to efficiently metabolize circulating glycerol. nih.govnih.govwikipedia.org In contrast, adipose tissue has low glycerol kinase activity. nih.govresearchgate.net Mutations in the gene encoding glycerol kinase are associated with glycerol kinase deficiency (GKD). nih.govgenecards.orguniprot.orgabclonal.com Glycerol kinase is a member of the FGGY kinase family. nih.govgenecards.org
Glycerol-3-Phosphate Dehydrogenase (GPDH)
Glycerol-3-phosphate dehydrogenase (GPDH) is a key enzyme in glycerol metabolism, catalyzing the reversible conversion between dihydroxyacetone phosphate (DHAP) and glycerol-3-phosphate (G3P). This reaction is a central link between carbohydrate metabolism and lipid metabolism wikipedia.org. In the presence of NADH, GPDH reduces DHAP to G3P proteopedia.org. Conversely, in the presence of NAD+, GPDH oxidizes G3P to DHAP wikipedia.org.
There are different isoforms of GPDH. For instance, in Saccharomyces cerevisiae, NAD+-dependent glycerol 3-phosphate dehydrogenase (Gpd1p) catalyzes the reduction of DHAP to G3P, a step crucial for glycerol synthesis asm.org. In Escherichia coli, the membrane-associated Sn-glycerol-3-phosphate dehydrogenase (GlpD) catalyzes the oxidation of G3P to DHAP, channeling electrons into the respiratory chain pnas.orgnih.gov. Eukaryotes also possess mitochondrial GPDH (GPD2), which catalyzes the irreversible oxidation of G3P to DHAP and transfers electrons to the electron transport chain via FAD wikipedia.org.
GPDH's activity is vital for maintaining cellular redox balance by regenerating NAD+ from NADH during glycerol synthesis, especially under anaerobic conditions in organisms like yeast asm.org. Its role in lipid biosynthesis is significant, as G3P is the backbone for triglyceride and phospholipid synthesis wikipedia.orgproteopedia.org. Dysregulation of GPDH activity, particularly GPD2, has been implicated in lipid imbalance diseases like obesity due to increased glycerol production and subsequent triglyceride accumulation wikipedia.org.
Glycerol-3-Phosphatase
Glycerol-3-phosphatase (G3PP), also known as phosphoglycolate phosphatase (PGP) in mammals, is an enzyme that catalyzes the dephosphorylation of glycerol-3-phosphate (G3P) to produce glycerol researchgate.netebi.ac.uk. This enzymatic activity provides a pathway for the direct conversion of G3P to glycerol, which can then be exported from the cell researchgate.net.
The identification of G3PP in mammalian cells has highlighted its role in regulating cellular levels of G3P, a critical intermediate at the intersection of glucose, lipid, and energy metabolism researchgate.netuniprot.org. By controlling G3P availability, G3PP influences various metabolic pathways, including glycolysis, gluconeogenesis, and the synthesis of glycerolipids researchgate.net.
Research suggests that G3PP plays a significant role in metabolic homeostasis. In pancreatic β-cells, G3PP has been shown to control glucose-stimulated insulin (B600854) secretion by regulating G3P levels nih.gov. Furthermore, G3PP's activity can impact fatty acid esterification and oxidation, as well as hepatic glucose production researchgate.netlifechemicals.com. Increased G3PP levels in the liver have been associated with enhanced fatty acid oxidation and reduced glucose production lifechemicals.com. The enzyme's ability to regulate energy and intermediary metabolism positions it as a potential target for addressing metabolic disorders researchgate.netlifechemicals.com.
Other Regulatory Enzymes (e.g., Phosphoenolpyruvate Carboxykinase (PEPCK-C))
Beyond GPDH and G3PP, other enzymes contribute to the regulation of glycerol metabolism, particularly through pathways like glyceroneogenesis. Phosphoenolpyruvate carboxykinase (PEPCK-C), a cytosolic enzyme, is a key regulatory enzyme in glyceroneogenesis wikipedia.orgresearchgate.net. Glyceroneogenesis is a metabolic pathway that synthesizes glycerol 3-phosphate from non-glucose precursors, such as pyruvate, lactate, and glucogenic amino acids wikipedia.orgnih.gov.
PEPCK-C catalyzes the decarboxylation of oxaloacetate to phosphoenolpyruvate (PEP), a crucial step in the glyceroneogenic pathway that branches off from gluconeogenesis wikipedia.orgtaylorandfrancis.com. Increases in PEPCK-C levels or overexpression of its gene can enhance glyceroneogenesis wikipedia.org. This pathway is particularly important in adipose tissue and the liver, especially during periods of low glucose availability, such as fasting wikipedia.orgresearchgate.net.
PEPCK-C's role in glyceroneogenesis is vital for the re-esterification of fatty acids into triglycerides in adipocytes, even during fasting when glucose-derived G3P is limited researchgate.net. This process helps regulate the release of fatty acids into the bloodstream researchgate.net. Studies have shown that fasting can increase the activity and transcription of PEPCK-C in adipose tissue and liver researchgate.netresearchgate.net. Dysregulation of PEPCK-C and glyceroneogenesis has been linked to metabolic disorders like type 2 diabetes wikipedia.orgresearchgate.net.
Metabolic Integration and Homeostasis
Glycerol metabolism is deeply integrated with central metabolic pathways, playing a crucial role in maintaining cellular and systemic homeostasis. Its intermediates serve as links between carbohydrate and lipid metabolism, influencing energy production, storage, and signaling.
Interplay with Glycolysis and Gluconeogenesis
Glycerol metabolism is closely intertwined with glycolysis and gluconeogenesis, the primary pathways for glucose breakdown and synthesis, respectively numberanalytics.com. Dihydroxyacetone phosphate (DHAP), an intermediate in both glycolysis and gluconeogenesis, is directly interconverted with glycerol-3-phosphate (G3P) by GPDH wikipedia.orgwikipedia.org. This connection allows glycerol to contribute carbon atoms to either glucose synthesis via gluconeogenesis or energy production pathways.
In gluconeogenesis, glycerol released from triglyceride breakdown in adipose tissue can be taken up by the liver and converted to G3P by glycerol kinase, followed by oxidation to DHAP, which then enters the gluconeogenic pathway to produce glucose nih.govnih.gov. This is a significant source of glucose during fasting or low carbohydrate intake wikipedia.orgnih.gov.
While the primary route for G3P formation for lipid synthesis is typically from glucose via glycolysis and subsequent reduction of DHAP, glyceroneogenesis provides an alternative pathway, particularly in conditions of low glucose wikipedia.org. This pathway, involving enzymes like PEPCK-C, allows for G3P synthesis from non-carbohydrate precursors, highlighting the flexible integration of glycerol metabolism with gluconeogenesis wikipedia.orgresearchgate.net.
Studies using labeled glycerol have demonstrated that glycerol can be metabolized to glucose via gluconeogenesis and also directly converted to lactate, a glycolytic intermediate nih.gov. This suggests a direct glycerol-to-lactate conversion can occur in humans nih.gov. The interplay between glycerol, glycolysis, and gluconeogenesis is tightly regulated to maintain glucose homeostasis numberanalytics.com.
Role in Lipidogenesis: Triacylglycerol and Phospholipid Synthesis
Glycerol-3-phosphate (G3P) is a fundamental precursor for the synthesis of triacylglycerols (TAGs) and phospholipids (B1166683), the major components of storage lipids and cellular membranes, respectively wikipedia.orgontosight.ai. The process of lipid synthesis, or lipogenesis, involves the esterification of fatty acids to the glycerol backbone provided by G3P nih.gov.
In this pathway, acyl-CoA molecules are sequentially added to G3P to form lysophosphatidic acid, then phosphatidic acid proteopedia.org. Phosphatidic acid can then be converted to diacylglycerol, a precursor for both TAGs and phospholipids proteopedia.org. The availability of G3P is a key factor driving the rate of lipogenesis nih.gov.
The GPDH-catalyzed reduction of DHAP to G3P provides the necessary precursor for this process wikipedia.orgproteopedia.org. In conditions where glucose is abundant, glycolysis provides ample DHAP for G3P synthesis wikipedia.org. However, during fasting or in specific tissues like adipose tissue with low glycerol kinase activity, glyceroneogenesis, utilizing enzymes like PEPCK-C, becomes crucial for generating G3P for fatty acid re-esterification and triglyceride synthesis wikipedia.orgresearchgate.net. This ensures that fatty acids released from lipolysis can be re-stored as triglycerides, regulating the circulating levels of free fatty acids researchgate.net. The intricate coordination between G3P synthesis pathways and the availability of fatty acids is essential for maintaining lipid homeostasis.
Signaling Molecules and Cellular Processes (e.g., Glycerol-3-Phosphate in Plants)
Beyond its role as a metabolic intermediate and structural component of lipids, glycerol-3-phosphate (G3P) can also function as a signaling molecule, particularly in plants. In plant cells, glycerolipid synthesis occurs through two main pathways located in the chloroplasts and the cytosol nih.gov. G3P is an essential precursor for the initial step of glycerolipid synthesis in both pathways nih.gov.
Research in Arabidopsis has indicated that G3P can influence the balance between these two glycerolipid pathways nih.gov. By generating transgenic lines with altered G3P metabolism, studies have shown that G3P levels can modulate this balance by affecting both metabolic flux and gene transcription nih.gov. This suggests that G3P acts not only as a substrate but also as a signal that helps coordinate the complex process of glycerolipid synthesis in different cellular compartments. Understanding the signaling roles of G3P is important because imbalances in glycerolipid pathways can have significant consequences for plant growth and performance nih.gov.
2.4. Prebiotic Origin and Evolutionary Significance
The emergence and evolution of prebiotic biomolecules on the early Earth is a fundamental question in understanding the origin of life mdpi.comresearchgate.net. Glycerol is considered significant in this context due to its widespread presence in biochemistry mdpi.comresearchgate.net. Research suggests plausible roles for glycerol and its derivatives in the origin and evolution of early cell membranes mdpi.comresearchgate.net.
Several scenarios have been proposed for the prebiotic synthesis of glycerol and its derivatives on the early Earth mdpi.com. One proposed pathway involves the formation of glycerol from simple precursor molecules like HCN, CH₂O, and H₂S through a cascade of chemical reactions, with the final steps potentially catalyzed by UV light mdpi.com. Abiotic synthesis of glycerol has also been reported by exposing methanol-based model interstellar ices to ionizing radiation, simulating astrophysical environments mdpi.comnih.gov. These findings provide evidence that glycerol could have formed in interstellar icy environments and potentially delivered to early Earth via comets and meteorites nih.gov.
Glycerol phosphates, which are crucial components of cell membranes, have also been successfully synthesized under plausible prebiotic conditions mdpi.comnasa.govmdpi.com. Experiments have shown the formation of glycerophosphates by heating glycerol with ammonium (B1175870) dihydrogen phosphate and condensation agents like urea (B33335) or cyanamide (B42294) nasa.govmdpi.com. The yield of glycerophosphates in such reactions can be around 30%, with sn-glycero-1(3)-phosphate being a significant product nasa.gov. Prebiotic synthesis of glycerol phosphates under simulated hydrothermal conditions and at low pH, catalyzed by various minerals including clays (B1170129) like kaolinite (B1170537) and perlite, as well as offretite, garnet, hematite, and quartz, has also been reported mdpi.commdpi.com. These findings suggest that glycerol and sn-glycero-3-phosphate, key moieties of glycerolipids, could have formed under conditions potentially present on the primitive Earth nasa.gov.
Glycerol serves as the structural backbone of lipid molecules, playing a central role in the formation of acylglycerols (simple lipids) and phospholipids (complex lipids) mdpi.comfiveable.meencyclopedia.pub. Both simple and complex lipids are central to the formation of cell membranes in living organisms mdpi.comencyclopedia.pub. Glycerol phosphates, such as sn-glycerol-3-phosphate, sn-glycerol-1-phosphate (B1203117), and glycerol-2-phosphate, along with proteins, constitute cell membranes mdpi.comencyclopedia.pub. The glycerol phosphate moiety is an essential part of phospholipids mdpi.comfiveable.meencyclopedia.pub.
The evolution of cell membranes is closely linked to the plausible origin of sn-glycerol-1-phosphate and sn-glycerol-3-phosphate membranes mdpi.com. One hypothesis suggests the prebiotic synthesis of glycerol phosphate in a non-chiral manner on a surface, which could have led to the use of both sn-glycerol-1-phosphate and sn-glycerol-3-phosphate in phospholipid synthesis during the initial stages of membrane formation mdpi.com. The structural differences in the cell membranes of eukaryotes/bacteria and archaea, particularly concerning the stereochemistry of the glycerol backbone (sn-glycerol-3-phosphate in bacteria and eukaryotes, and sn-glycerol-1-phosphate in archaea), are considered to have an ancient origin in the evolution of life and may have originated from the divergence between these two prokaryotic domains encyclopedia.pubanr.fr. The evolution of specific genes encoding for glycerol-1-phosphate dehydrogenase (G1PDH) and glycerol-3-phosphate dehydrogenase (G3PDH) is thought to be a potential source of evolution in membranes encyclopedia.pub. The emergence of biological phosphate esters of glycerol could have been a crucial step in the origin and evolution of life on the early Earth, as glycerol phosphates play a central role in modern biochemistry mdpi.com.
Research into the origin of life seeks to discover the events that led to the emergence of cellular life on early Earth . Recent experiments support a model where many fundamental biomolecules, including lipid precursors like glycerol-1-phosphate, α-amino acids, and ribonucleotides, share a common chemical origin in a "cyanosulfidic protometabolism" . This suggests that these building blocks could have arisen from mutually compatible syntheses rather than individually from incompatible pathways .
The ability of primitive cells (protocells) to synthesize phospholipids from single-chain substrates would have provided a significant selective advantage, particularly during early stages with limited membrane phospholipid levels pnas.org. This synthesis could drive protocell membrane growth during competition for single-chain lipids pnas.org. The resulting increase in membrane phospholipid content would have led to new selective pressures for the evolution of metabolic and transport machinery pnas.org. The evolution of phospholipid membranes, with glycerol as a core component, could thus have been a deterministic outcome of intrinsic physical processes and a key driving force for early cellular evolution pnas.org.
Glycerol Production Methodologies for Research and Industry
Industrial Scale Production from Renewable Sources
Industrial production of glycerol (B35011) primarily relies on the processing of natural fats and oils, which are renewable sources. These methods have historically been the dominant source of glycerol and continue to play a significant role.
Biodiesel Production Byproduct (Transesterification Processes)
The transesterification of vegetable oils and animal fats for biodiesel production is currently the most significant source of crude glycerol globally. This process involves the reaction of triglycerides (the main components of fats and oils) with an alcohol, typically methanol (B129727) or ethanol (B145695), in the presence of a catalyst (often a basic homogeneous catalyst like sodium or potassium hydroxides) mdpi.commega.czwikipedia.org. This reaction yields fatty acid alkyl esters (biodiesel) and glycerol as a co-product. mdpi.comwikipedia.org Approximately 1 kg of crude glycerol is generated for every 10 kg of biodiesel produced. mdpi.commega.cz The increasing global production of biodiesel has led to a surplus of crude glycerol, prompting research into its valorization and conversion into higher-value products. mdpi.commdpi.comdergipark.org.truni-pannon.hu Crude glycerol from this process contains impurities such as water, salts, residual alcohol, unreacted triglycerides, and fatty acid esters, requiring purification for most applications. mega.czdergipark.org.truni-pannon.hu
Saponification and Oleochemical Processes
Historically, glycerol was primarily obtained as a byproduct of soap manufacturing through the saponification process. mdpi.comgvonehealthcare.com Saponification involves the hydrolysis of triglycerides with an alkali (like sodium hydroxide) to produce fatty acid salts (soap) and glycerol. mdpi.com In oleochemical plants, the splitting (hydrolysis) of triglycerides yields fatty acids and glycerol. wikipedia.orgphxequip.com While traditional soap manufacturing is less dominant in industrialized nations compared to synthetic detergents, oleochemical processes remain an important source of natural fatty acids and co-produce glycerol. wikipedia.orggvonehealthcare.com Crude glycerol from saponification, known as "spent lye," contains glycerol, fatty acids, and salts. mdpi.com
Synthetic Glycerol Production Pathways (Propylene-based synthesis)
Synthetic glycerol production, primarily from petrochemical feedstocks like propylene (B89431), emerged in the mid-20th century and played a significant role for several decades. ekb.egkumarmetal.com However, with the rise of biodiesel production and the increasing cost of petrochemicals, synthetic routes now account for a smaller percentage of the total glycerol market. ekb.eg
One major synthetic route involves the chlorination of propylene to allyl chloride at high temperatures. kumarmetal.com Allyl chloride is then converted to glycerol dichlorohydrins through chlorohydrination in an aqueous solution. kumarmetal.com Finally, hydrolysis of glycerol dichlorohydrins with a caustic solution yields glycerol. nih.gov Another propylene-based route involves the epoxidation of propylene to propylene oxide, followed by isomerization to allyl alcohol, and subsequent conversion to glycerol. kumarmetal.com While these synthetic routes can achieve high glycerol yields, they often involve the use of hazardous chemicals like chlorine and can produce chlorinated byproducts. kumarmetal.comdicp.ac.cn
Biotechnological Production through Microbial Fermentation
Biotechnological production of glycerol through microbial fermentation offers a renewable and potentially more sustainable alternative to petrochemical-based synthesis. Various microorganisms, including yeasts and bacteria, are capable of producing glycerol through metabolic pathways. mdpi.comgvonehealthcare.commdpi.com
Yeast-Based Fermentation (e.g., Saccharomyces cerevisiae, Candida, Yarrowia lipolytica)
Yeast fermentation has been explored for glycerol production for a long time, with early large-scale production occurring during World War I using a sulfite-steered process with Saccharomyces cerevisiae. gvonehealthcare.com In Saccharomyces cerevisiae, glycerol is typically a byproduct of sugar fermentation to ethanol, playing a role in maintaining cellular redox balance, especially under anaerobic conditions. gvonehealthcare.com While historically yields from sugar fermentation were low, advancements in isolating osmotolerant yeasts and genetic modifications have improved conversion efficiencies. researchgate.netcelignis.com Other yeast species, such as Candida and Yarrowia lipolytica, are also known to produce glycerol and are being investigated for enhanced production. mdpi.comresearchgate.net
Bacterial Fermentation (e.g., Bacillus subtilis, Klebsiella sp., Citrobacter sp., Clostridium sp., Enterobacter sp., Escherichia coli)
Various bacteria are also capable of producing glycerol through fermentation, often utilizing it as a carbon source to produce other metabolites. dergipark.org.trmdpi.com Bacteria from the Enterobacteriaceae family and the Clostridium genus can convert glycerol to products like ethanol, 1,3-propanediol (B51772), and 2,3-butanediol. mdpi.com Escherichia coli has been engineered to convert glycerol to ethanol under both anaerobic and aerobic conditions. dergipark.org.trmdpi.com Bacillus subtilis is another bacterial species mentioned in the context of glycerol production through fermentation. mdpi.comcelignis.com The microbial conversion of crude glycerol, particularly the byproduct from biodiesel production, into valuable compounds is considered an economically viable process and an area of ongoing research. dergipark.org.tr
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Glycerol | 753 |
| Propylene | 8252 |
| Triglycerides | 5460048, 10851, 13783386, 13783387, 25240373, 6015477, 97042230, 123287532 |
| Fatty Acids | Not available (General term), 444899 (Arachidonic acid), 2969 (Capric acid), 12591 (Nonadecylic acid), 5312796, 52921798 |
| Methanol | 887 |
| Ethanol | 702 |
| Fatty Acid Methyl Esters | Not available (General term), 68937-83-7 (CAS), 68937-84-8 (CAS), 103553 (3-hydroxy Palmitic acid methyl ester) |
| Allyl Chloride | 7840 |
| Propylene Oxide | 6378 |
| Allyl Alcohol | 6579 |
| Sodium Hydroxide (B78521) | 14798 |
| Potassium Hydroxide | 14795 |
| Dihydroxyacetone | 247 |
| 1,3-Propanediol | 10440 |
| 2,3-Butanediol | 262 |
| Acrolein | 7843 |
| Lactic Acid | 612 |
| Mannitol | 6251 |
| Erythritol | 8968 |
| Acetic Acid | 176 |
| Acetaldehyde (B116499) | 177 |
| Hydrogen Chloride | 313 |
| Sodium Carbonate | 10340 |
| Epichlorohydrin (B41342) | 31314 |
| Propanols | 1031 (1-Propanol), 784 (2-Propanol) |
Interactive Data Tables
Based on the provided search results, detailed quantitative data suitable for interactive tables across all production methods is limited. However, some key figures and comparisons can be presented in a structured format.
Table 1: Approximate Glycerol Yield from Biodiesel Production
| Process | Glycerol Yield (approx.) | Source Feedstock |
| Biodiesel Transesterification | 1 kg per 10 kg Biodiesel mdpi.commega.cz | Vegetable Oils, Animal Fats mdpi.commega.cz |
Table 2: Historical Contribution of Glycerol Production Methods
| Production Method | Approximate Market Share (Mid-1990s, USA) | Approximate Current Market Share (Synthetic) |
| Natural Triglycerides | ~70% kumarmetal.com | - |
| Synthetic (Propylene-based) | ~30% kumarmetal.com | ~10% ekb.eg |
Note: Data availability for precise current market share across all methods is limited in the provided snippets. The 10% figure for synthetic glycerol is explicitly mentioned as current ekb.eg.
Table 3: Examples of Microorganisms for Biotechnological Glycerol Production
| Microorganism Type | Examples | Notes |
| Yeasts | Saccharomyces cerevisiae, Candida, Yarrowia lipolytica, Zygosaccharomyces, Kluyveromyces, Debaryomyces mdpi.comresearchgate.net | S. cerevisiae used historically with steering agents; osmotolerant strains and genetic modification improve yields. gvonehealthcare.comresearchgate.netcelignis.com |
| Bacteria | Bacillus subtilis, Klebsiella sp., Citrobacter sp., Clostridium sp., Enterobacter sp., Escherichia coli, Bacterium sp., Lactobacillus sp. dergipark.org.trmdpi.comresearchgate.net | Can convert glycerol to various products like ethanol, 1,3-propanediol, 2,3-butanediol. dergipark.org.trmdpi.com |
| Fungi | Rhizopus, Aspergillus researchgate.net | |
| Algae | Dunaliella mdpi.comresearchgate.net | Accumulates glycerol under osmotic stress. researchgate.net |
Algal Fermentation (e.g., Dunaliella tertiolecta)
Certain microalgae, particularly species of the Dunaliella genus, are known for their ability to produce and accumulate high concentrations of intracellular glycerol. This accumulation is primarily a response to high salt concentrations in their environment, where glycerol acts as an osmoprotectant to maintain osmotic balance and prevent cell lysis mdpi.comresearchgate.net. Dunaliella tertiolecta, a moderately halophilic marine microalga, has been specifically studied for its capacity to produce glycerol through photosynthetic CO₂ fixation mdpi.comresearchgate.net.
Under hyperosmotic stress conditions, such as exposure to high salt concentrations (e.e., 3 M NaCl), Dunaliella tertiolecta can accumulate significant amounts of glycerol, which can exceed 50% of the cell's dry weight mdpi.comgoogle.com. Studies have shown that optimizing conditions like light intensity and salt concentration can enhance glycerol production in Dunaliella strains. For instance, cultivating D. tertiolecta under white light intensities between 500 and 2000 μmol m⁻² s⁻¹ and inducing salt stress by increasing NaCl concentration to 3 M resulted in a doubling of the glycerol titer compared to lower light intensities and salt concentrations mdpi.com. Glycerol production is directly proportional to an increase in salinity researchgate.net.
The absence of a rigid polysaccharide cell wall in Dunaliella simplifies the recovery of intracellular products like glycerol mdpi.com. Algae-driven processes for glycerol production through direct carbon capture are considered a promising technology for sustainable chemical production mdpi.com.
Mixed Culture Bioconversion Strategies
Mixed microbial cultures (MMCs) offer a promising approach for the bioconversion of crude glycerol, particularly the impure glycerol generated as a byproduct of biodiesel production nih.govscispace.com. Unlike processes relying on pure microbial strains, which often require purified glycerol to achieve high conversion efficiency, MMCs can potentially utilize crude glycerol directly, thereby reducing processing costs associated with pretreatment nih.govscispace.com.
Research has focused on selecting and adapting MMCs capable of fermenting crude glycerol to produce various value-added products, including biofuels and green chemicals nih.govscispace.com. Adaptation strategies, such as repeated transfers in small batches and fed-batch conditions, have been investigated to enrich suitable and stable MMCs, overcome inhibition from impurities in crude glycerol, and enhance substrate degradation efficiency nih.gov.
Studies have demonstrated the successful adaptation of activated sludge inoculum for crude glycerol fermentation, achieving high substrate degradation efficiency (almost 100% of approximately 10 g/L glycerol in 21 hours) and producing dominant metabolic products like 1,3-propanediol, ethanol, or butyrate, depending on the selection strategy nih.govscispace.com. Microbial analysis of these consortia has revealed the dominance of glycerol-consuming species such as Clostridium, Klebsiella, and Escherichia nih.gov.
Mixed cultures can offer advantages such as the ability to produce multiple products simultaneously, for example, 1,3-propanediol from glycerol and biogas from byproduct organic acids europa.eu. Non-sterile bioconversion of crude glycerol using MMCs has also been explored, which can significantly reduce operation costs europa.eu.
Crude Glycerol Refining and Purification Technologies
Crude glycerol, a byproduct from processes like biodiesel production, soap manufacturing, and fatty acid production, contains various impurities such as water, salts, methanol, fatty acids, soap, and other organic materials advancebiofuel.intechnoilogy.itfrontiersin.org. The presence of these impurities limits its direct application and necessitates purification to obtain high-quality glycerol for various industrial uses advancebiofuel.inbohrium.comresearchgate.net.
Several purification techniques have been developed and employed to refine crude glycerol, ranging from conventional physico-chemical methods to more advanced technologies researchgate.netresearchgate.net.
Physico-Chemical Treatment Processes
Physico-chemical treatment is a common initial step in crude glycerol purification, particularly for removing bulk impurities before employing more advanced methods rsc.orgunibo.it. This process typically involves several steps:
Saponification: This step converts residual organic non-glycerol (MONG) components, such as glycerides and fatty acids, into fatty acid salts (soaps) and glycerol rsc.orgglamour-project.euresearchgate.net. This is often achieved by adding an alkaline solution, such as potassium hydroxide (KOH), to the crude glycerol rsc.orgglamour-project.euresearchgate.net.
Acidification: Following saponification, an acid (e.g., sulfuric acid, hydrochloric acid, or phosphoric acid) is added to convert the soaps into insoluble free fatty acids (FFAs) rsc.orgglamour-project.euaustinpublishinggroup.com. This step also helps in neutralizing alkaline content and precipitating inorganic salts researchgate.netaustinpublishinggroup.com.
Phase Separation: After acidification, the mixture typically separates into distinct layers: an upper layer rich in FFAs, a middle glycerol-rich layer, and sometimes a bottom layer of inorganic salts frontiersin.orgrsc.org. The glycerol-rich layer is then separated frontiersin.org.
Neutralization: The separated glycerol-rich layer is often neutralized to adjust its pH frontiersin.orgrsc.org.
Solvent Extraction: Solvent extraction can be used to remove residual FFAs and other impurities from the glycerol-rich phase rsc.orgglamour-project.eu.
Filtration: Filtration is employed to remove any solid particles or precipitated salts technoilogy.itfrontiersin.org.
Physico-chemical treatment alone can increase glycerol purity, typically reaching 80-85% w/w rsc.org. However, to achieve technical-grade purity (>95% w/w) or higher, further advanced purification steps are required rsc.org.
Vacuum Distillation
Vacuum distillation is a widely used and effective method for purifying glycerol, particularly for achieving high purity levels rsc.orgmdpi.comvedantu.com. Glycerol has a high boiling point (290 °C), and distillation at atmospheric pressure can lead to its decomposition into undesirable byproducts like acrolein magellanium.comvedantu.com. Vacuum distillation lowers the boiling point of glycerol by operating under reduced pressure, allowing it to vaporize and be separated from less volatile impurities at lower temperatures, thus minimizing thermal degradation magellanium.commdpi.comvedantu.com.
The process typically involves heating the crude glycerol under vacuum conditions, causing the glycerol to vaporize. The vapor is then condensed to obtain purified glycerol mdpi.comvedantu.com. Multiple distillation stages may be employed to achieve the desired purity technoilogy.it. Vacuum distillation can yield glycerol with high purity, often exceeding 96% and even reaching 99.77% in optimized processes rsc.orgmdpi.com.
While effective for achieving high purity, vacuum distillation is an energy-intensive process due to the energy required for vaporization and maintaining the vacuum magellanium.comrsc.orggoogle.com.
Advanced Purification Methods for Industrial Applications
To achieve the high purity levels required for various industrial applications, particularly in the pharmaceutical, food, and cosmetic industries, advanced purification methods are employed, often following initial physico-chemical treatment advancebiofuel.inrsc.org. These methods include:
Ion Exchange: Ion exchange resins are effective for removing dissolved salts and other ionic impurities from glycerol solutions researchgate.netrsc.orgmagellanium.com. Cations and anions in the crude glycerol are exchanged with ions in the resin, resulting in purified glycerol and water rsc.orgmagellanium.com. This method is energy-efficient and the resins can be regenerated magellanium.com. However, its economic viability decreases with high salt content in the crude glycerol rsc.orgmagellanium.com. Studies have shown that ion exchange can increase glycerol purity significantly, for example, from 35.6 wt% to 98.20 wt% after pre-treatment rsc.org.
Membrane Separation: Membrane technologies, such as electrodialysis and pressure-driven or thermally-driven membrane processes, represent emerging approaches for glycerol purification magellanium.comrsc.orgmagellanium.com. These methods can effectively remove salts and other impurities based on membrane pore size or differential vapor pressure magellanium.commagellanium.com. Membrane separation can handle high salt concentrations and generally have lower energy requirements compared to vacuum distillation, making them potentially attractive for smaller plants rsc.orgmagellanium.com. Challenges include membrane fouling, which may require pre-treatment steps rsc.orgmagellanium.com.
Adsorption: Adsorption techniques, often using activated carbon or other adsorbent materials, are commonly used as a final purification step to remove color, odor, and residual impurities like fatty acids technoilogy.itmagellanium.comresearchgate.net. Activated carbon treatment can significantly improve the quality of purified glycerol technoilogy.itresearchgate.net.
Combining multiple purification methods in sequence is often necessary to achieve the high purity standards required for technical and pharmaceutical grades of glycerol advancebiofuel.inbohrium.comrsc.org. The choice of advanced purification method depends on the initial quality of the crude glycerol, the desired final purity, and economic considerations researchgate.net.
Valorization of Glycerol into Value Added Chemical Compounds
Thermochemical Conversion Routes
Thermochemical conversion encompasses a range of processes that utilize heat to transform glycerol (B35011) into useful products. repec.orgmdpi.com These methods are considered appropriate for converting glycerol into useful energy forms and chemical intermediates. nih.gov
Glycerol Reforming for Hydrogen Generation (Steam, Aqueous, Autothermal Reforming)
Glycerol reforming is a promising pathway for producing renewable hydrogen. researchgate.netcapes.gov.br Different reforming processes have been investigated, including steam reforming (SR), aqueous phase reforming (APR), and autothermal reforming (ATR). researchgate.netcapes.gov.brencyclopedia.pub
Steam Reforming (SR): This is a common method for hydrogen synthesis, typically conducted at high temperatures (300-900 °C) and low pressures. researchgate.netencyclopedia.pub The reaction is endothermic and favors hydrogen selectivity. encyclopedia.pub Catalysts based on Ni, Pt, and Ru are generally effective for hydrogen production via steam reforming. researchgate.netcapes.gov.br For instance, Ni supported on lanthanum oxide-modified alumina (B75360) has achieved 100% conversion and 99.7% hydrogen yield in glycerol SR. mdpi.com Pt and Ni supported on SiO₂ have also been investigated, with Pt showing higher activity and stability. encyclopedia.pub Rh-doped Al₂O₃ catalysts have demonstrated complete glycerol conversion at 550 °C, with maximum hydrogen yield at 700 °C. encyclopedia.pub Ni-CaO-ATP catalysts have shown a maximum hydrogen yield of 85.3% with 93.71% glycerol conversion at 600 °C. encyclopedia.pub
Aqueous Phase Reforming (APR): This method is considered potentially less expensive than gas phase reforming as it operates at lower temperatures, typically 200-250 °C, and does not require the vaporization of water and fuel. researchgate.netencyclopedia.pubmdpi.com APR is suitable when glycerol is already dissolved in water. mdpi.com In APR, glycerol is heated in a liquid solution with a catalyst to produce hydrogen. mdpi.com Pt-Ni-Ce impregnated on alumina has shown good results in continuous flow, with 96% conversion and 96% hydrogen yield. mdpi.com Pt over alumina has also been used, yielding 84% glycerol conversion and 41% hydrogen yield in batch conditions. mdpi.com
Autothermal Reforming (ATR): This process combines partial oxidation and steam reforming reactions. Ni/CeO₂/Al₂O₃ catalysts have been used in ATR, achieving 99.56% glycerol conversion at 973 K. mdpi.com
The performance of catalysts in glycerol steam reforming can follow the order: Fe < Pd < Pt < Co < Ir < Ni < Rh = Ru. researchgate.net
Dehydration Reactions: Acrolein, Acetol, Acetaldehyde (B116499), Allyl Alcohol Production
Glycerol dehydration is a key route for producing valuable intermediates like acrolein, acetol, acetaldehyde, and allyl alcohol. mdpi.comresearchgate.netdoaj.org This reaction typically involves acid catalysts. mdpi.comacs.org
Acrolein is a major product of glycerol dehydration, and its formation is favored at higher temperatures. mdpi.com Acid catalysts, such as zeolites (H-ZSM-5, US-HY, HY) and modified aluminas, are effective for this conversion. mdpi.comacs.org H-ZSM-5 and H-ferrierite zeolites have shown high glycerol conversions and acrolein yields. mdpi.com For instance, H-ZSM-5 (SiO₂/Al₂O₃ = 150) achieved 93.7% conversion and 53.8% acrolein yield at 340 °C, while H-ferrierite (SiO₂/Al₂O₃ = 55) yielded 70.9% conversion and 54.6% acrolein yield at the same temperature. mdpi.com Mesoporous ZSM-5 zeolites have also shown favorable effects on activity and acrolein yield. mdpi.com Pd nanoparticles supported on SBA-15 have demonstrated 89.6% glycerol conversion and 64.2% acrolein selectivity at 320 °C. researchgate.net
Acetol is another product of glycerol dehydration, generally formed to a lesser extent than acrolein and decreasing with increasing temperature. mdpi.com Acetaldehyde and allyl alcohol can also be produced, potentially through sequential hydrogen transfer reactions from acrolein and acetol. researchgate.netdoaj.org The selectivity towards acetaldehyde tends to increase with increasing Brønsted acidity of the catalyst, while allyl alcohol selectivity correlates with the concentration of Lewis acid sites. researchgate.netdoaj.org
The activation energies for glycerol dehydration to acrolein and acetol have been reported as 46.0 kJ/mol and 53.3 kJ/mol, respectively, using a SiW₂₀-Al/Zr₁₀ catalyst. aidic.it
Oxidation Processes: Dihydroxyacetone (DHA), Glyceric Acid, Lactic Acid, Pyruvic Acid Synthesis
The selective oxidation of glycerol can yield a variety of valuable oxygenated compounds, including dihydroxyacetone (DHA), glyceric acid, lactic acid, and pyruvic acid. researchgate.netnih.govmdpi.comacs.org This process often utilizes heterogeneous catalysts, particularly supported precious metals like Pd, Pt, and Au. mdpi.comresearchgate.netmdpi.com
Glycerol oxidation can proceed via initial dehydrogenation of hydroxyl groups, forming intermediates such as glyceraldehyde and dihydroxyacetone. nih.gov These intermediates can then undergo further oxidation or dehydration. aip.org
Dihydroxyacetone (DHA): DHA is a primary oxidation product of glycerol. researchgate.netnih.gov Metal catalysts facilitate the formation of DHA. nih.gov
Glyceric Acid: Glyceraldehyde can be further oxidized to glyceric acid. researchgate.netnih.gov Supported Au catalysts, such as Au/activated carbon or graphite, have shown high selectivity (100%) to glyceric acid under mild conditions. mdpi.com Au/Nb₂O₅ has also yielded glyceric acid as the main product. mdpi.com
Lactic Acid: Lactic acid can be formed from glyceraldehyde through dehydration to pyruvaldehyde, followed by a rearrangement under alkaline conditions. nih.govaip.org Supported noble metal catalysts, like AuPt/TiO₂, have been investigated for lactic acid production, with increasing pH and temperature potentially enhancing selectivity. acs.orgaip.org Chemoenzymatic cascade reactions involving enzymatic conversion of glycerol to DHA, followed by chemical conversion of DHA to lactic acid using NaOH, have achieved high lactic acid yields (72.3%). nih.gov
Pyruvic Acid: Pyruvic acid can also be formed through the oxidation pathway. acs.org
The selectivity of glycerol oxidation is highly dependent on the catalyst and reaction conditions. researchgate.netmdpi.comacs.org Bimetallic catalysts can show enhanced activity and selectivity. mdpi.com
Hydrogenolysis for Diol Synthesis (1,2-Propanediol and 1,3-Propanediol)
Glycerol hydrogenolysis is a process that converts glycerol into valuable diols, primarily 1,2-propanediol (1,2-PDO) and 1,3-propanediol (B51772) (1,3-PDO). mdpi.comresearchgate.netfrontiersin.orgrsc.org This reaction involves the cleavage of C-O bonds and replacement with hydrogen. researchgate.netfrontiersin.org
1,2-Propanediol (1,2-PDO): 1,2-PDO is a major product of glycerol hydrogenolysis. researchgate.netrsc.org Catalysts containing copper, zinc, and ruthenium have been used for 1,2-PDO production, achieving high yields under elevated pressures and temperatures. rsc.org Cu/ZnO catalysts utilize the acid sites of ZnO for dehydration and copper for hydrogenation, following a dehydration-hydrogenation mechanism. rsc.orgresearchgate.net Pd-promoted Cu/MgO/Al₂O₃ catalysts have shown improved glycerol conversion and 1,2-PDO selectivity, with Pd enhancing the hydrogenation of the acetol intermediate. mdpi.com Adding Ni to Cu/ZnO/Al₂O₃ can also increase 1,2-PDO selectivity by enhancing acetol hydrogenation. mdpi.com
1,3-Propanediol (1,3-PDO): Selective synthesis of 1,3-PDO is more challenging than 1,2-PDO. researchgate.netfrontiersin.orgmdpi.com Effective catalysts for 1,3-PDO production typically consist of a noble metal (for hydrogen activation) and an oxophilic promoter (like tungsten or rhenium) that selectively activates the secondary hydroxyl group of glycerol. researchgate.netrsc.orgmdpi.com Pt-WO₃ catalysts on Al-based supports and Ir-ReOₓ/SiO₂ catalysts are particularly effective. researchgate.netrsc.org The highest reported yield of 1,3-PDO is around 66%. frontiersin.org The reaction mechanism often involves dehydration followed by hydrogenation. researchgate.netfrontiersin.org
Achieving high selectivity towards the desired propanediol (B1597323) isomer requires careful control of catalyst properties, particularly the balance between metal and acid/base sites. mdpi.comresearchgate.net
Selective Carbon-Carbon Bond Cleavage
Selective cleavage of carbon-carbon (C-C) bonds in glycerol can lead to the formation of smaller, valuable molecules. mdpi.comnih.govmdpi.comacs.org This pathway is significant for producing C2 and C1 products. nih.govacs.org
Under certain oxidative conditions, especially with strong oxidizing agents or specific catalysts, glycerol can undergo oxidative cleavage of its C-C bonds, yielding products like oxalic acid and formic acid. nih.gov In glycerol oxidation, C-C cleavage reactions can sometimes dominate, leading to formic acid as a major product. acs.org
In hydrogenolysis, catalysts containing Group VIII metals (Ru, Rh, Pt, Ni) are known to cleave C-C bonds in glycerol, resulting in the formation of ethylene (B1197577) glycol and other lower alcohols. researchgate.netmdpi.com Bimetallic catalysts can influence the selective cleavage of C-O and C-C bonds. mdpi.com For example, adding Ag to Ni-Raney has been shown to suppress C-C bond cleavage, increasing selectivity to 1,2-PDO. mdpi.com
Research is ongoing to understand and suppress unwanted C-C cleavage during glycerol oxidation to favor the production of C3 chemicals like glyceric acid. acs.org
Catalytic Synthesis of Glycerol Derivatives
Beyond the thermochemical conversion routes, glycerol can be transformed into a wide range of derivatives through various catalytic synthesis methods. mdpi.com These reactions can include carboxylation, etherification, esterification, and amination. mdpi.comresearchgate.netrsc.org
Glycerol can react with other molecules in the presence of catalysts to form valuable products. For instance, glycerol carbonate, an important derivative, can be synthesized through methods like phosgene-free carbonylation with urea (B33335) or dimethyl carbonate, oxidative carbonylation, and direct carbonylation, utilizing various catalytic systems. mdpi.comresearchgate.net Metal and mixed metal oxides catalyze the esterification of glycerol with fatty acids to produce mono-, di-, and triglycerides. rsc.org Etherification of glycerol in the presence of solid catalysts can yield polyglycerols. rsc.org
Glycerol can also be used as a feedstock for amination reactions to produce amines, such as isopropylamine, ethylamine, and N-methylamine, using catalysts like Ru/C. rsc.org The synthesis of N-acetonyl amines from glycerol and cyclic secondary amines has also been demonstrated using catalysts like CuNiAlOₓ in combination with K₂CO₃. rsc.org
Glycerol can also serve as a green solvent or reaction medium in the synthesis of various complex molecules and catalytic processes. preprints.org
Etherification: Glycerol Ethers (e.g., Glycerol tert-Butyl Ethers (GTBEs))
Etherification of glycerol involves the reaction of glycerol with olefins or alcohols to produce alkyl glycerol ethers, such as mono-, di-, and tri-alkyl glycerol ethers. mdpi.comnih.govvurup.sk Glycerol tert-butyl ethers (GTBEs), formed by the reaction of glycerol with tert-butyl alcohol (TBA) or isobutene, are particularly promising as oxygenated fuel additives. dergipark.org.trgordon.edumdpi.com GTBEs, especially the di- and tri-substituted forms, exhibit good solubility in diesel and biodiesel fuels, contributing to improved fuel properties, reduced particulate matter, and lower soot emissions. dergipark.org.trmdpi.comgoogle.comnih.gov
The etherification is typically an acid-catalyzed reaction. mdpi.comvurup.sk Both homogeneous and heterogeneous acid catalysts have been investigated. While homogeneous catalysts like sulfuric acid and p-toluene sulfonic acid can be active, heterogeneous catalysts such as ion exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-Y, H-BEA, Beta zeolite), and supported metal oxides are often preferred due to their ease of separation and reusability. mdpi.comnih.govvurup.skacs.orgacs.org
The reaction of glycerol with isobutene or TBA in the presence of acidic catalysts yields a mixture of mono-tert-butyl glycerol ether (MTBGE), di-tert-butyl glycerol ether (DTBGE), and tri-tert-butyl glycerol ether (TTBGE). mdpi.comdergipark.org.tracs.org The selectivity towards the desired di- and tri-ethers can be influenced by reaction conditions, including temperature, pressure, molar ratio of reactants, and catalyst type and loading. dergipark.org.tracs.orgresearchgate.net For instance, using Amberlyst-15 as a catalyst, high glycerol conversion and significant selectivity towards mono- and di-ethers have been reported. mdpi.comvurup.sk Studies have also explored continuous reactor systems for GTBE production. mdpi.comacs.org
Data on the performance of different catalysts in glycerol etherification with TBA highlight the influence of catalyst type on glycerol conversion and product selectivity. acs.org
| Catalyst | Glycerol Conversion (%) | Selectivity to Di-ethers (%) | Selectivity to Tri-ethers (%) | Reference |
| Amberlyst 15 | ~96 | ~25 | N/A | vurup.skacs.org |
| H-BEA Zeolite | Comparable to Amberlyst 15 | ~45 | N/A | vurup.skacs.org |
| Montmorillonite (B579905) KSF/O | Complete | N/A | N/A | acs.org |
Note: Specific selectivity values can vary depending on detailed reaction conditions.
Esterification: Glycerol Acetates (Acetins, Triacetin) and Fatty Acid Esters
Glycerol esterification involves the reaction of glycerol with carboxylic acids or their derivatives (like acetic acid or fatty acids) to form glycerol esters, commonly known as acetins (mono-, di-, and triacetin) when acetic acid is used, or fatty acid esters (mono-, di-, and triglycerides) with fatty acids. wikipedia.orgresearchgate.netresearchgate.netutar.edu.my These esters have diverse applications in cosmetics, pharmaceuticals, food additives, plasticizers, and as fuel additives. researchgate.netutar.edu.my
The esterification of glycerol with acetic acid yields a mixture of monoacetin (MAG), diacetin (B166006) (DAG), and triacetin (B1683017) (TAG). wikipedia.orgutar.edu.my Triacetin, in particular, is recognized as a potential fuel additive that can improve the cetane number of biodiesel and reduce emissions. utar.edu.my The reaction is typically acid-catalyzed, and various catalysts, including homogeneous mineral acids, heterogeneous solid acids (such as ion exchange resins like Amberlyst-15, zeolites, supported heteropolyacids, sulfated metal oxides), and even biocatalysts (lipases), have been employed. biofueljournal.comresearchgate.netresearchgate.netacs.orgrsc.orgrsc.org
Research has focused on optimizing catalysts and reaction conditions to maximize the yield and selectivity of desired acetins, particularly di- and triacetin. biofueljournal.comacs.org For instance, cesium phosphotungstate has shown high activity and selectivity towards di- and triacetins in glycerol acetylation. rsc.org Sulfated metal oxide catalysts, such as SO42–/CeO2-ZrO2, have also demonstrated high glycerol conversion and significant selectivity towards di- and triacetin. biofueljournal.com
The esterification of glycerol with long-chain fatty acids, such as oleic acid, produces glycerol oleates (mono-, di-, and triolein), which are valuable as components in various applications, including as cocoa butter blooming agents. researchgate.netresearchgate.net
Data on the catalytic performance in glycerol acetylation with acetic acid illustrate the varying effectiveness of different catalysts. biofueljournal.comrsc.org
| Catalyst | Glycerol Conversion (%) | Selectivity to Diacetin (%) | Selectivity to Triacetin (%) | Reference |
| Cesium Phosphotungstate | >98 | N/A | N/A | rsc.org |
| SO42–/CeO2-ZrO2 | 99.12 | 57.28 | 21.26 | biofueljournal.com |
| Sb2O5 | 96.8 | N/A | 12.6 | acs.org |
Note: Selectivity values for monoacetin are not explicitly listed in these snippets but are typically the remainder to 100% selectivity.
Carboxylation: Glycerol Carbonate Production
Glycerol carbonate (GC) is a valuable five-membered cyclic carbonate with diverse applications as a solvent, electrolyte component, and intermediate in the synthesis of polymers and other chemicals, including glycidol (B123203). mdpi.comijltemas.inacs.org Its synthesis from glycerol is particularly attractive from a sustainability perspective as it can utilize carbon dioxide or its derivatives as a carbonylation agent. ijltemas.inacs.org
Several methods exist for glycerol carbonate production, including the reaction of glycerol with urea, transcarbonation with dialkyl carbonates (like dimethyl carbonate, DMC) or cyclic carbonates (like ethylene or propylene (B89431) carbonate), and direct carboxylation with CO2. mdpi.comijltemas.inacs.orgfrontiersin.org The reaction with urea is an indirect method for CO2 utilization, while transcarbonation with DMC is often favored due to milder conditions and high yields and selectivities. ijltemas.infrontiersin.org
The synthesis of glycerol carbonate is typically catalyzed by basic catalysts, although some acidic and enzymatic catalysts have also been explored. mdpi.comijltemas.infrontiersin.org Heterogeneous catalysts, such as basic oxides (e.g., MgO), mixed metal oxides (e.g., Al/Mg, Al/MgO derived from hydrotalcites), zeolites with basic sites, and supported metallic compounds, are preferred for their ease of separation and reusability. mdpi.comijltemas.ingoogle.com The presence of both acidic and basic sites on the catalyst can enhance activity and selectivity. mdpi.com For example, catalysts with a specific tin/tungsten ratio or supported gold and palladium nanoparticles have shown high glycerol carbonate selectivity. mdpi.com
The reaction conditions, including temperature, pressure (especially for reactions involving CO2), catalyst type and loading, and the molar ratio of reactants, significantly influence the glycerol conversion and glycerol carbonate yield. mdpi.comijltemas.inacs.org Reduced pressure can be applied in transcarbonation reactions to remove by-products like ethylene glycol and shift the equilibrium towards glycerol carbonate formation. ijltemas.in
Ring Formation: Solketal (B138546) and Tosyl Solketal Synthesis
Glycerol can undergo ketalization or acetalization reactions with ketones or aldehydes to form five- or six-membered cyclic acetals/ketals. Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is a prominent example, formed by the reaction of glycerol with acetone (B3395972). researchgate.net Solketal is a valuable bio-based solvent and an intermediate in the synthesis of various chemicals.
The synthesis of solketal from glycerol and acetone is typically catalyzed by solid acid catalysts. researchgate.net Brønsted acid sites are particularly effective in promoting the reaction. researchgate.net The reaction involves the reversible formation of a cyclic ketal ring structure.
Tosyl solketal is a derivative of solketal where the hydroxyl group is functionalized with a tosyl group. This modification can be a step in the synthesis of other valuable compounds from glycerol. The synthesis of tosyl solketal involves the reaction of solketal with tosyl chloride, usually in the presence of a base.
Research in this area focuses on developing efficient and selective heterogeneous acid catalysts for the ketalization of glycerol with acetone to produce solketal under mild conditions. researchgate.net
Synthesis of Epichlorohydrin (B41342) and Glycidol
Glycerol serves as a renewable feedstock for the production of epichlorohydrin (ECH) and glycidol. ECH is a crucial intermediate in the production of epoxy resins, while glycidol is a versatile epoxide used in pharmaceuticals, fine chemicals, and polymers. ten.comslchemtech.comwikipedia.orgrsc.orgrsc.org
The glycerol-to-epichlorohydrin (GTE) process has gained commercial significance as an alternative to traditional propylene-based routes, offering environmental benefits such as reduced CO2 emissions and fewer chlorinated by-products. ten.comwikipedia.org The GTE process typically involves the reaction of glycerol with hydrogen chloride to form dichloropropanols, followed by dehydrochlorination with a base (like caustic soda) to yield epichlorohydrin. ten.comslchemtech.comgoogle.comintratec.us Carboxylic acids can act as catalysts in the chlorination step. wikipedia.orggoogle.com
Glycidol can be synthesized from glycerol through various routes. One common method involves the intermediate formation of glycerol carbonate, which is then decarboxylated to produce glycidol. mdpi.comijltemas.inrsc.org This route often employs alkaline, acidic, or enzymatic catalysts for glycerol carbonate synthesis, followed by a decarboxylation step catalyzed by substances like anhydrous sodium sulfate (B86663) or zeolites. ijltemas.inrsc.org Another approach for glycidol synthesis from glycerol involves direct methods, including one-pot, two-step processes catalyzed by ionic liquids, which have shown high glycerol conversion and selectivity towards glycidol. indiascienceandtechnology.gov.ingoogle.com Continuous-flow processes for glycidol production from glycerol are also being developed to enhance safety and efficiency. rsc.orgrsc.org
Mechanistic Studies in Catalytic Glycerol Conversion
Understanding the reaction mechanisms is vital for developing more efficient and selective catalytic processes for glycerol conversion. rsc.org Catalytic glycerol conversion involves complex reaction networks influenced by the catalyst's properties, particularly its acid-base characteristics and the nature of active sites. mdpi.comresearchgate.netrsc.orgredalyc.org
For instance, in the catalytic dehydration of glycerol, the selectivity towards products like acrolein and hydroxyacetone (B41140) (acetol) is strongly dependent on the catalyst's acid-base properties. researchgate.netredalyc.orgscielo.org.co Brønsted acid sites are proposed to catalyze the double dehydration of glycerol to acrolein via a 3-hydroxypropanal (B37111) intermediate. researchgate.netredalyc.orgscielo.org.co Lewis acid-base pairs or basic Brønsted sites can favor the formation of hydroxyacetone through a dehydration reaction on a terminal hydroxyl group. redalyc.orgscielo.org.co
Metal-based catalysts play crucial roles in various glycerol transformations, including oxidation. mdpi.com They can activate glycerol through adsorption and facilitate the formation and stabilization of key intermediates like glyceraldehyde and dihydroxyacetone. mdpi.com The reaction pathways can involve dehydrogenation, dehydration, and C-C bond cleavage, leading to a variety of products depending on the catalyst and reaction conditions. mdpi.comrsc.orgredalyc.org For example, in the catalytic oxidation of glycerol to lactic acid, the mechanism can involve the formation of glyceraldehyde as a key intermediate. mdpi.comrsc.orgrsc.org
Mechanistic studies often involve experimental techniques coupled with computational methods to elucidate reaction pathways, transition states, and the role of catalytic sites. redalyc.orgscielo.org.co These studies provide insights for designing improved catalysts with tailored properties for specific glycerol conversion reactions. rsc.org
Biotechnological Conversion to Advanced Bio-Chemicals
Beyond chemical catalysis, biotechnological approaches offer a sustainable route for converting glycerol into a range of advanced bio-chemicals. Microorganisms can utilize glycerol as a carbon source and convert it into various valuable products through fermentation and metabolic pathways. mdpi.com
Key bio-chemicals produced from glycerol through biotechnological conversion include:
1,3-Propanediol (1,3-PDO): This is a significant fermentation product of glycerol, used in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT).
1,2-Propanediol (1,2-PDO): Another valuable diol produced via microbial fermentation of glycerol.
Organic Acids: Various organic acids, such as lactic acid, succinic acid, citric acid, and formic acid, can be produced from glycerol by different microorganisms. mdpi.commdpi.commdpi.comrsc.orgrsc.org
Alcohols: Ethanol (B145695) and butanol are examples of alcohols that can be produced through the microbial conversion of glycerol. mdpi.commdpi.com
Other Chemicals: Dihydroxyacetone (DHA) and other platform chemicals can also be obtained through biotechnological routes. mdpi.commdpi.com
Biotechnological conversion often involves selecting or engineering microorganisms with efficient metabolic pathways for glycerol utilization and product synthesis. mdpi.com Factors such as microbial strain, fermentation conditions (temperature, pH, aeration), and nutrient availability influence the product yield and selectivity. Research in this area focuses on optimizing microbial processes, developing robust strains, and integrating fermentation with downstream separation techniques for efficient bio-chemical production from glycerol.
Microbial Fermentation for Specific Compounds (e.g., 1,3-Propanediol, 2,3-Butanediol, Succinic Acid, Lactic Acid, Ethanol, Hydrogen)
Microbial fermentation is a well-established technology for converting renewable feedstocks into various chemicals. Glycerol can be metabolized by a diverse range of microorganisms under both aerobic and anaerobic conditions to produce a variety of valuable compounds. nih.gov
1,3-Propanediol (1,3-PD): The production of 1,3-PD from glycerol fermentation has been studied for over a century. nih.govresearchgate.net Several microorganisms, including Klebsiella, Clostridia, Citrobacter, Enterobacter, and Lactobacilli, are known to convert glycerol to 1,3-PD via a pathway involving the intermediate 3-hydroxypropionaldehyde (3-HPA). nih.govresearchgate.netcelignis.com This conversion is typically catalyzed by glycerol dehydratase and 1,3-propanediol oxidoreductase enzymes. celignis.com Challenges in microbial 1,3-PD production include achieving high yields and productivity, which can be limited by factors such as low cell density, inhibition of glycerol dehydratase by glycerol, and the requirement for specific nutrients like vitamins. celignis.com Impurities in crude glycerol, such as methanol (B129727), surfactants, and free fatty acids, can also inhibit microbial activity, necessitating pretreatment of the feedstock or the use of tolerant strains. celignis.com Engineered Escherichia coli strains have demonstrated high productivity and yield of 1,3-PD from glycerol. One engineered E. coli strain achieved a 1,3-PD yield of 104.4 g/liter , a productivity of 2.61 g/liter/h , and a conversion rate of 90.2% (g/g) in a two-stage fermentation process. asm.org This yield and productivity are reported to be among the highest achieved with glycerol as the sole carbon source. asm.org
2,3-Butanediol (2,3-BD): While not as extensively discussed in the provided results as 1,3-PD, 2,3-BD is mentioned as a possible end product of glycerol degradation via the pyruvate (B1213749) metabolic pathway, particularly under anaerobic conditions. mdpi.com
Succinic Acid: Microbial fermentation is a promising route for producing succinic acid from glycerol. google.comijbbb.orgmdpi.com Succinic acid is an intermediate of the tricarboxylic acid (TCA) cycle and an end product of anaerobic metabolism. mdpi.com Microorganisms such as Anaerobiospirillum succiniciproducens and Actinobacillus succinogenes have been used for succinic acid production from glycerol. ijbbb.org Studies have shown that high succinic acid concentrations and yields can be achieved, with one study reporting a maximum final titer of 117 g/L and a yield of 1.3 g/g with pure glycerol, and the organism also effectively converted crude glycerol. mdpi.com Another study using Actinobacillus succinogenes achieved a maximum succinic acid concentration of 17.9 g/L from crude glycerol with 99.9% glycerol utilization in batch fermentation.
Lactic Acid: Lactic acid can be produced from glycerol through microbial fermentation by bacteria, fungi, and yeast. mdpi.comelsevier.es Klebsiella pneumoniae and Rhizopus microsporus are examples of microorganisms capable of converting glycerol to lactic acid. mdpi.comelsevier.es Under anaerobic conditions, the pyruvate pathway is favored for lactic acid production. mdpi.com Engineered Escherichia coli strains have been developed for the efficient production of optically pure L-lactate from glycerol. nih.gov One such engineered strain produced L-lactate at high chemical (97%) and optical (99.9%) purities from crude glycerol in a defined minimal salts medium. nih.gov The production of lactic acid from glycerol can be influenced by factors such as pH, temperature, and oxygen availability. mdpi.comelsevier.es
Ethanol: Ethanol is another chemical that can be produced from glycerol through microbial fermentation. google.comijbbb.org While some reports indicate ethanol production from glycerol, the titers may not always be high enough to compete with other commercial processes. google.com
Hydrogen: Glycerol can be converted to hydrogen gas through microbial fermentation, specifically via photofermentation and dark fermentation processes carried out by specialized bacteria or microalgae. mdpi.commdpi.com Glycerol's high reduction capacity compared to other carbon sources like glucose makes it an attractive feedstock for biohydrogen production. mdpi.com
Here is a table summarizing some research findings on microbial fermentation of glycerol:
| Product | Microorganism | Glycerol Source | Key Findings | Source |
| 1,3-Propanediol | Engineered E. coli | Glycerol | Yield: 104.4 g/L, Productivity: 2.61 g/L/h, Conversion: 90.2% (g/g) | asm.org |
| 1,3-Propanediol | Klebsiella pneumoniae BA11 | Glycerol | Production: 9.3 g/L, Utilization: 95.8% (aerobic condition) | gjesm.net |
| Succinic Acid | Wild type organism | Pure Glycerol | Titer: 117 g/L, Yield: 1.3 g/g | mdpi.com |
| Succinic Acid | Actinobacillus succinogenes | Crude Glycerol | Concentration: 17.9 g/L, Utilization: 99.9% (batch fermentation) | |
| Lactic Acid | Engineered E. coli | Crude Glycerol | High chemical (97%) and optical (99.9%) purity L-lactate | nih.gov |
| Lactic Acid | Klebsiella pneumoniae 2GPP | Glycerol | Production: 3.8 g/L L-(+)-lactic acid (with 5 g/L 1,3-propanediol byproduct) | mdpi.com |
| Lactic Acid | Rhizopus microsporus LTH23 | Waste cooking oil glycerol | More lactic acid produced on cabbage glycerol media than cabbage extract media (two-fold increase) | elsevier.es |
In Vitro Enzymatic Cascades for Novel Bioproducts (e.g., L-Serine, D-Glycerate, Pyruvate, L-Tyrosine, Optically Pure Lactate)
In vitro enzymatic cascades offer an alternative approach to microbial fermentation, allowing for the precise conversion of glycerol into specific value-added chemicals using isolated enzymes. This approach can overcome some limitations of microbial systems, such as complex metabolic regulation and byproduct formation. d-nb.infospringernature.com
L-Serine: In vitro enzymatic cascades have been developed for the production of L-serine from glycerol and ammonium (B1175870). d-nb.infospringernature.com One cascade utilized four enzymes, including alditol oxidase, catalase, glyoxylate/hydroxypyruvate reductase, and L-alanine dehydrogenase, achieving a carbon yield of 0.71 mol/mol L-serine from glycerol. springernature.com Another study reported producing 17.58 mM L-serine from 18.51 mM glycerol within 12 hours, with a productivity of 1.47 mM/h and a yield of 0.95 mol/mol, using an enzymatic cascade that included alditol oxidase, a NAD+-independent D-lactate dehydrogenase with oxidase activity towards D-glycerate, L-alanine dehydrogenase, formate (B1220265) dehydrogenase, and catalase. researchgate.net
D-Glycerate: D-glycerate can be produced from glycerol through enzymatic oxidation, often catalyzed by alditol oxidase. mdpi.comoup.comresearchgate.net This conversion can be a two-step oxidation via D-glyceraldehyde. mdpi.com D-glycerate is a valuable intermediate for the synthesis of other chemicals. oup.com Engineered Escherichia coli strains expressing evolved alditol oxidase have been constructed for the production of optically pure D-glycerate. oup.com An Acetobacter tropicalis strain was identified that produced 101.8 g/L D-glycerate with 99% enantiomeric excess through microbial glycerol oxidation. researchgate.net
Pyruvate: Pyruvate, a central metabolic intermediate, can be produced from glycerol using in vitro enzymatic cascades. mdpi.com One cascade involved alditol oxidase, dihydroxy acid dehydratase, and catalase to convert glycerol to pyruvate via glycerate as an intermediate. mdpi.com An improved system using dihydroxy acid dehydratase from Paralcaligenes ureilyticus achieved a pyruvate yield of 92.54% of the theoretical value, producing 18.95 mM pyruvate from 20.50 mM glycerol in 4 hours. mdpi.com The conversion of glycerol to pyruvate in biological systems typically involves enzymes like glycerol kinase, glycerol phosphate (B84403) dehydrogenase, triose phosphate isomerase, and glyceraldehyde-3-phosphate dehydrogenase. brainly.com
L-Tyrosine: An enzymatic cascade has been developed for the condensation of glycerol, phenol, and ammonium into L-tyrosine. d-nb.infospringernature.comresearchgate.netresearchgate.net This cascade typically involves enzymes that convert glycerol to pyruvate, followed by the action of tyrosine phenol-lyase. d-nb.info One study demonstrated the production of 7.71 mM L-tyrosine with over 99.9% enantiomeric excess from 10.0 mM glycerol, achieving a 77.1% yield. d-nb.info
Optically Pure Lactate (B86563) (L-lactate and D-lactate): In vitro enzymatic systems have been developed for the production of optically pure L-lactate and D-lactate from glycerol. d-nb.infospringernature.comresearchgate.netresearchgate.net These cascades often involve coupling the conversion of glycerol to pyruvate with the action of specific L-lactate dehydrogenase or D-lactate dehydrogenase enzymes, often requiring an NADH-regeneration system. d-nb.infospringernature.comresearchgate.net One enzymatic cascade produced 9.16 mM L-lactate with 100% enantiomeric excess from 10 mM glycerol in 24 hours, achieving a 91.6% yield. d-nb.info Similarly, 9.73 mM D-lactate with 100% enantiomeric excess was produced from 10 mM glycerol using a similar cascade with a different lactate dehydrogenase. d-nb.info
Here is a table summarizing some research findings on in vitro enzymatic conversion of glycerol:
| Product | Enzymes Involved (Examples) | Glycerol Concentration (Initial) | Product Concentration/Yield | Source |
| L-Serine | Alditol oxidase, catalase, glyoxylate/hydroxypyruvate reductase, L-alanine dehydrogenase | 10.0 mM | 7.13 mM (71.3% yield) | d-nb.infospringernature.com |
| L-Serine | Alditol oxidase, EcDLD, L-alanine dehydrogenase, formate dehydrogenase, catalase | 18.51 mM | 17.58 mM (0.95 mol/mol yield) | researchgate.net |
| D-Glycerate | Alditol oxidase | Not specified | 30 g/L (using evolved enzyme) | researchgate.net |
| D-Glycerate | Alditol oxidase (microbial oxidation by Acetobacter tropicalis) | Not specified | 101.8 g/L (99% ee) | researchgate.net |
| Pyruvate | Alditol oxidase, dihydroxy acid dehydratase, catalase | 20.50 mM | 18.95 mM (92.54% yield) | mdpi.com |
| L-Tyrosine | Enzymes for pyruvate production + tyrosine phenol-lyase | 10.0 mM | 7.71 mM (77.1% yield, >99.9% ee) | d-nb.inforesearchgate.net |
| Optically Pure L-Lactate | Enzymes for pyruvate production + L-lactate dehydrogenase + NADH regeneration system | 10 mM | 9.16 mM (91.6% yield, 100% ee) | d-nb.inforesearchgate.net |
| Optically Pure D-Lactate | Enzymes for pyruvate production + D-lactate dehydrogenase + NADH regeneration system | 10 mM | 9.73 mM (97.3% yield, 100% ee) | d-nb.inforesearchgate.net |
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Bioconversion
Metabolic engineering and synthetic biology play a crucial role in optimizing and expanding the capabilities of microbial and enzymatic systems for glycerol valorization. These approaches involve modifying existing metabolic pathways or constructing novel ones to improve the yield, productivity, and selectivity of desired products. google.comresearchgate.net
Strategies employed in metabolic engineering for glycerol bioconversion include:
Genetic manipulation of glycerol metabolic pathways: Identifying and modifying key enzymes and regulatory elements in the natural glycerol metabolic pathways of microorganisms can enhance the flux towards the desired product and minimize byproduct formation. google.com For example, genetic manipulations have been applied to improve succinic acid production from glycerol in E. coli. google.com
Knockout of competing pathways: Eliminating or downregulating metabolic pathways that divert carbon flux away from the target product can significantly improve yield. nih.govrroij.com For instance, knocking out genes involved in byproduct formation (e.g., acetate (B1210297), ethanol) has been used to enhance lactic acid production from glycerol in engineered E. coli. nih.gov Similarly, deleting genes responsible for L-serine degradation improved L-serine production in E. coli. rroij.com
Overexpression of key enzymes: Increasing the activity of rate-limiting enzymes in the biosynthetic pathway of the target compound can enhance production rates. nih.govajol.info Overexpression of lactate dehydrogenase has been shown to improve the conversion of glycerol to D-lactate in engineered E. coli. ajol.info
Pathway construction and optimization: Designing and implementing artificial metabolic pathways in host organisms allows for the production of compounds not naturally synthesized from glycerol. researchgate.net This involves introducing genes encoding enzymes from different organisms to create a functional cascade.
Adaptive Laboratory Evolution (ALE): ALE, sometimes combined with high-throughput screening methods, can be used to select for microbial strains with improved tolerance to substrates or products, as well as enhanced production capabilities. rroij.com ALE has been applied to improve L-serine tolerance and production in engineered E. coli. rroij.com
In vitro synthetic biology: This approach involves assembling enzymatic cascades outside of living cells, offering precise control over reaction conditions and enzyme concentrations. d-nb.infospringernature.com This allows for the design of novel pathways and the production of chemicals that may be toxic or difficult to produce within a cellular environment. d-nb.infospringernature.com
Metabolic engineering and synthetic biology approaches have been successfully applied to enhance the production of various compounds from glycerol, including 1,3-propanediol, succinic acid, lactic acid, and L-serine. asm.orggoogle.commdpi.comnih.govrroij.com These strategies are crucial for developing economically competitive and sustainable bioprocesses for glycerol valorization. nih.gov
Advanced Applications of Glycerol in Research and Industrial Sectors
Chemical Industry Feedstock and Precursor Development
Glycerol (B35011) serves as a crucial building block in the chemical industry, undergoing various transformations to yield a wide array of valuable compounds. Its three hydroxyl groups provide multiple reaction sites, enabling the synthesis of diverse derivatives with applications ranging from polymers to functional fluids. doi.orgmdpi.com
Polymer and Resin Precursors (e.g., Epoxy Resins, Polyurethanes)
Glycerol is a significant precursor in the synthesis of monomers and intermediates used in the production of polymers and resins, including epoxy resins and polyurethanes. One key derivative is epichlorohydrin (B41342), which is a primary building block for many epoxy resins. doi.orgresearchgate.netmdpi.comdiplomatacomercial.com While traditionally produced from propylene (B89431), routes utilizing glycerol are being explored as more sustainable alternatives. mdpi.comwikipedia.org Epoxy resins, often derived from precursors like bisphenol A diglycidyl ether (BADGE), find extensive use in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance. wikipedia.org
Glycerol also plays a role in the production of polyurethanes, a diverse class of polymers used in foams, coatings, adhesives, and elastomers. nih.govnih.gov Polyurethanes are typically formed by the reaction of polyols with diisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI). wikipedia.org Glycerol or glycerol-derived polyols can be incorporated into polyurethane formulations, contributing to the final material's properties. Research is ongoing to develop novel polyurethane materials utilizing bio-based glycerol derivatives. mdpi.com
Antifreeze and Plasticizers
Glycerol's low freezing point and non-toxic nature make it a suitable component in antifreeze formulations, particularly in applications where toxicity is a concern. diplomatacomercial.comgoogle.com While ethylene (B1197577) glycol is more commonly used in automotive antifreeze, glycerol can be employed in less demanding applications or as a blend component.
Furthermore, glycerol and its derivatives are utilized as plasticizers. Plasticizers are additives that increase the flexibility and workability of polymers. Glycerol-based plasticizers can be added to materials like concrete to improve its workability and reduce water content, resulting in stronger and more durable concrete with reduced shrinkage and cracking. grandviewresearch.com
Biofuel and Fuel Additive Research
The surplus of glycerol from biodiesel production has spurred significant research into its direct use or conversion into valuable biofuels and fuel additives. doi.orgresearchgate.netnih.govresearchgate.netrepec.org This valorization pathway is crucial for improving the economic viability and environmental sustainability of the biodiesel industry. doi.orgresearchgate.netrepec.org
Glycerol as a Renewable Hydrogen Source
Glycerol is being investigated as a renewable feedstock for hydrogen production through processes like steam reforming. ufpr.brcpfd-software.comsciencepublishinggroup.commetu.edu.tr Glycerol steam reforming (GSR) involves the reaction of glycerol with water vapor at elevated temperatures in the presence of a catalyst, typically nickel-based, to produce hydrogen, carbon dioxide, and carbon monoxide. cpfd-software.commetu.edu.tr Theoretically, one mole of glycerol can yield up to seven moles of hydrogen gas, making it a potentially attractive source for clean energy. metu.edu.tr Research focuses on developing efficient catalysts and optimizing reaction conditions to maximize hydrogen yield and minimize undesirable side reactions. ufpr.brcpfd-software.com Glycerol can also serve as a green hydrogen source in catalytic reduction reactions. rsc.org
Glycerol-Derived Fuel Oxygenates (e.g., GTBEs)
Glycerol can be converted into oxygenated fuel additives that can improve the combustion properties of gasoline and diesel fuels. researchgate.netnih.govrepec.orgresearchgate.netmdpi.commdpi.comnih.govredalyc.org Glycerol tert-butyl ethers (GTBEs) are a prominent example of such additives, produced by the etherification of glycerol with tert-butanol (B103910) or isobutylene. google.comresearchgate.netmdpi.commdpi.com GTBEs, including mono-, di-, and tri-tert-butyl glycerol ethers, have shown potential as octane (B31449) boosters in gasoline and can help reduce particulate matter and other harmful emissions in diesel engines. researchgate.netmdpi.commdpi.comredalyc.org They are considered environmentally friendly alternatives to petroleum-based oxygenates like methyl tert-butyl ether (MTBE). mdpi.commdpi.com Other glycerol derivatives like solketal (B138546) and triacetin (B1683017) are also being explored as fuel oxygenates and additives. mdpi.comnih.govbiofueljournal.com
Cold-Flow Improvers for Biodiesel
Biodiesel, particularly blends with higher saturated fatty acid content, can suffer from poor cold-flow properties, leading to issues like fuel filter plugging in low temperatures. nih.govfrontiersin.orgmdpi.com Glycerol derivatives are being investigated as cold-flow improvers (CFIs) for biodiesel. nih.govfrontiersin.orgresearchgate.net These additives work by modifying the crystallization behavior of biodiesel at low temperatures, preventing the formation of large crystals that can impede fuel flow. frontiersin.org Glycerol acetals and ethers, for instance, have demonstrated effectiveness in lowering the cloud point and pour point of biodiesel blends. nih.govresearchgate.net Research indicates that the addition of certain glycerol-derived acetals can improve cold flow properties by up to 2°C. researchgate.net
Combustion Studies and Ecological Efficiency
Glycerol has been investigated as a fuel source, particularly in the context of utilizing the surplus generated from biodiesel production. While glycerol has a moderate calorific value, its combustion characteristics and ecological efficiency have been evaluated. Studies have assessed the environmental impact of burning glycerol in industrial boilers, focusing on emissions such as CO₂, SO₂, NOx, and particulate matter. daneshyari.comresearchgate.netmdpi.com Research indicates that using glycerol as a boiler fuel in biodiesel plants can be advantageous from an ecological standpoint compared to traditional fossil fuels like diesel, fuel oil, natural gas, and LPG, especially when considering the combustion of USP-grade glycerin. daneshyari.comresearchgate.netmdpi.com However, the ecological efficiency can vary depending on the purity of the glycerol, with demethylated and methylated glycerols showing poorer performance. daneshyari.comresearchgate.net Challenges in the industrial-scale combustion of glycerol include its relatively low heat of combustion compared to fossil fuels, high viscosity which affects atomization, and a high auto-ignition temperature. mdpi.com Despite these challenges, co-firing glycerol with conventional fuels like coal has shown potential to increase the average temperature of exhaust gases, attributed to the presence of hydrogen in glycerol. mdpi.com
Role in Energy Transportation Systems
Glycerol's thermophysical properties make it suitable for applications in energy transportation systems, particularly as a component in heat transfer fluids. frontiersin.orgfrontiersin.orgresearchgate.netrsc.org
Glycerol-Containing Heat Transfer Fluids
Glycerol-based heat transfer fluids, often aqueous solutions with additives, are gaining traction as alternatives to traditional coolants like water, ethylene glycol, and propylene glycol. novohim.com.uahydratech.co.ukpetro-florida.com These fluids are utilized in heating and cooling systems, offering advantages such as freeze protection, corrosion inhibition, and improved heat capacity. novohim.com.uapetro-florida.com The presence of glycerol lowers the freezing point of water, enhancing the system's resistance to malfunctions in cold temperatures. novohim.com.uapetro-florida.comwikipedia.org Glycerol-based fluids are considered environmentally friendly and safe, making them suitable for residential and certain industrial applications. novohim.com.ua They are particularly recommended for use with gas boilers, which maintain stable temperatures within the optimal range for glycerol-based coolants, avoiding decomposition that can occur at higher temperatures reached by electric heating element boilers. novohim.com.ua
Thermophysical Properties in Energy Applications
The effectiveness of heat transfer fluids is governed by several key thermophysical properties, including specific heat capacity, volumetric heat capacity, thermal conductivity, density, and viscosity. hydratech.co.uk The addition of glycerol to water alters these properties. Glycerol increases the density and dynamic viscosity of the solution while reducing the specific heat and thermal conductivity compared to pure water. osti.gov This behavior is proportional to the concentration of glycerol in the mixture. osti.gov Despite the reduction in some thermophysical properties compared to water, glycerol's cryoscopic effect (freezing point depression) and non-toxic nature make it a viable option for heat transfer applications. osti.gov Research is also exploring the use of glycerol-based deep eutectic solvents (DESs) and nanofluids containing nanoparticles like CuO and Al₂O₃ to enhance thermal conductivity and specific heat capacity for improved heat transfer performance in energy storage and transportation systems. frontiersin.orgfrontiersin.orgresearchgate.net
Glycerol as a Green Solvent and Reaction Medium
Glycerol has emerged as a promising green solvent and reaction medium in synthetic organic chemistry, aligning with the principles of green chemistry. researchgate.netmdpi.comsioc-journal.cnijarsct.co.intandfonline.com Its attributes as a green solvent include its renewable origin, biodegradability, low toxicity, non-volatility, high boiling point, and ability to dissolve a wide range of organic and inorganic compounds. researchgate.netmdpi.comsioc-journal.cnijarsct.co.intandfonline.com The use of glycerol as a reaction medium has shown potential to enhance reaction efficiency and selectivity in various organic transformations, including cyclization reactions, nucleophilic substitutions, transesterification, addition reactions, reduction reactions, coupling reactions, and multi-component reactions. researchgate.netmdpi.comsioc-journal.cnijarsct.co.intandfonline.com Glycerol's strong hydrogen bonding properties contribute to enhanced reactivity in many organic syntheses. researchgate.net It can also facilitate the easy separation of products and enable catalyst recycling. researchgate.netmdpi.comtandfonline.com In some cases, glycerol can act as both a solvent and a hydrogen donor in metal-catalyzed transfer hydrogenation reactions. mdpi.comijarsct.co.in
Novel Research Applications
Glycerol Nucleic Acid (GNA) Research in Prebiotic Chemistry
Glycerol Nucleic Acid (GNA) is a synthetic nucleic acid analog with a simplified acyclic glycerol-phosphate backbone. nih.govnih.govresearchgate.net GNA is of significant interest in prebiotic chemistry research as a potential ancestor or progenitor of modern DNA and RNA, due to its structural simplicity. nih.govnih.govresearchgate.netmdpi.com The backbone of GNA is shortened by one atom compared to DNA and RNA. nih.gov Research has explored the ability of GNA to form duplexes and the potential for information transfer between GNA and DNA systems via template-dependent polymerization. nih.govnih.govresearchgate.net Studies have shown that the S isomer of GNA can form stable antiparallel duplexes with itself and RNA, and surprisingly, some DNA polymerases can catalyze DNA synthesis on a GNA template, even though GNA does not form a stable duplex with DNA. nih.govnih.gov This suggests that stable duplex formation between the product and template strands may not be strictly required for template-dependent polymerization in some cases. nih.gov The synthesis of GNA monomers from precursors like glycerol, glyceraldehyde, or glycidol (B123203) has been explored, with glycidol potentially being produced from glycerol carbonate under prebiotic conditions. nih.govnih.gov The prebiotic synthesis of glycerol phosphates, a component of the GNA backbone, has also been investigated under simulated early Earth conditions, with improved yields observed in the presence of silicates and condensation agents. mdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Glycerol | 753 nih.govfishersci.itaua.gr |
| Glycerol Nucleic Acid (GNA) | N/A* |
*Note: Glycerol Nucleic Acid (GNA) is a class of synthetic polymers. While its monomer units are based on glycerol and nucleobases, GNA itself does not have a single PubChem CID in the same way as a discrete small molecule like glycerol. Individual GNA monomers or specific GNA sequences might have identifiers in relevant databases, but a general CID for "GNA" as a polymer is not applicable in the same manner as for glycerol.Glycerol is a fundamental chemical compound with widespread applications across scientific research and industrial processes. Known chemically as propane-1,2,3-triol, it is a simple polyol that serves as the structural backbone of lipids. mdpi.com Its distinctive properties, including high polarity, low toxicity, a high boiling point, and the capacity for extensive hydrogen bonding, contribute to its utility in diverse fields. researchgate.netmdpi.comsioc-journal.cnfrontiersin.orgijarsct.co.in The growing production of biodiesel has led to a significant surplus of glycerol, stimulating research into innovative and sustainable applications for this readily available compound. researchgate.netsioc-journal.cndaneshyari.comresearchgate.net
Combustion Studies and Ecological Efficiency
Glycerol has been explored as a potential fuel source, particularly as a means to utilize the surplus generated by the biodiesel industry. While its calorific value is considered moderate, investigations have focused on its combustion characteristics and environmental impact. Studies have evaluated the ecological efficiency of burning glycerol in industrial boilers, analyzing emissions including CO₂, SO₂, NOx, and particulate matter. daneshyari.comresearchgate.netmdpi.com Research suggests that using glycerol as a fuel in biodiesel production plants can offer ecological advantages over conventional fossil fuels such as diesel, fuel oil, natural gas, and LPG, particularly when using USP-grade glycerin. daneshyari.comresearchgate.netmdpi.com However, the ecological performance is influenced by glycerol purity, with less refined forms like demethylated and methylated glycerols exhibiting lower ecological efficiency. daneshyari.comresearchgate.net Challenges associated with the large-scale combustion of glycerol include its comparatively low heat of combustion, high viscosity which hinders effective atomization, and a high auto-ignition temperature. mdpi.com Despite these hurdles, co-firing glycerol with fuels like coal has demonstrated the potential to elevate exhaust gas temperatures, partly due to the hydrogen content in glycerol. mdpi.com
Role in Energy Transportation Systems
Glycerol's thermophysical attributes make it suitable for use in energy transportation systems, notably as a constituent in heat transfer fluids. frontiersin.orgfrontiersin.orgresearchgate.netrsc.org
Glycerol-Containing Heat Transfer Fluids
Aqueous solutions of glycerol, often formulated with additives, are increasingly being used as heat transfer fluids in heating and cooling systems, serving as alternatives to traditional coolants like water, ethylene glycol, and propylene glycol. novohim.com.uahydratech.co.ukpetro-florida.com These glycerol-based fluids provide benefits such as freeze protection, corrosion prevention, and enhanced heat capacity. novohim.com.uapetro-florida.com The inclusion of glycerol lowers the freezing point of water, improving system resilience in cold conditions. novohim.com.uapetro-florida.comwikipedia.org Considered environmentally benign and safe, glycerol-based fluids are appropriate for residential and certain industrial uses. novohim.com.ua Their use is particularly recommended with gas boilers, which maintain temperatures within a range that prevents the decomposition of glycerol-based coolants, a risk associated with the higher temperatures reached by electric heating element boilers. novohim.com.ua
Thermophysical Properties in Energy Applications
The efficacy of heat transfer fluids is determined by key thermophysical properties, including specific heat capacity, volumetric heat capacity, thermal conductivity, density, and viscosity. hydratech.co.uk The addition of glycerol to water modifies these properties. Glycerol increases the density and dynamic viscosity of the solution while decreasing its specific heat and thermal conductivity in comparison to pure water. osti.gov This effect is directly proportional to the concentration of glycerol. osti.gov Despite some reduction in thermophysical properties compared to water, glycerol's ability to depress the freezing point and its non-toxic nature make it a viable option for heat transfer applications. osti.gov Ongoing research is exploring the potential of glycerol-based deep eutectic solvents (DESs) and nanofluids containing nanoparticles such as CuO and Al₂O₃ to improve thermal conductivity and specific heat capacity, thereby enhancing heat transfer in energy storage and transportation systems. frontiersin.orgfrontiersin.orgresearchgate.net
Glycerol as a Green Solvent and Reaction Medium
Glycerol has gained prominence as a green solvent and reaction medium in organic synthesis, aligning with the principles of green chemistry. researchgate.netmdpi.comsioc-journal.cnijarsct.co.intandfonline.com Its characteristics as a green solvent include its origin from renewable resources, biodegradability, low toxicity, non-volatility, high boiling point, and its capacity to dissolve a broad spectrum of organic and inorganic compounds. researchgate.netmdpi.comsioc-journal.cnijarsct.co.intandfonline.com Utilizing glycerol as a reaction medium has demonstrated the potential to improve reaction efficiency and selectivity across various organic transformations, including cyclization, nucleophilic substitutions, transesterification, addition, reduction, coupling, and multi-component reactions. researchgate.netmdpi.comsioc-journal.cnijarsct.co.intandfonline.com The strong hydrogen bonding capabilities of glycerol contribute to heightened reactivity in many organic syntheses. researchgate.net It also facilitates straightforward product separation and enables the recycling of catalysts. researchgate.netmdpi.comtandfonline.com In certain reactions, glycerol can function as both the solvent and a hydrogen donor in metal-catalyzed transfer hydrogenation processes. mdpi.comijarsct.co.in
Novel Research Applications
Glycerol Nucleic Acid (GNA) Research in Prebiotic Chemistry
Glycerol Nucleic Acid (GNA) is a synthetic analog of nucleic acids characterized by a simplified, acyclic glycerol-phosphate backbone. nih.govnih.govresearchgate.net GNA is a subject of significant interest in prebiotic chemistry research, considered a potential precursor or evolutionary ancestor to contemporary DNA and RNA due to its structural simplicity. nih.govnih.govresearchgate.netmdpi.com The GNA backbone is one atom shorter than that of DNA and RNA. nih.gov Research has investigated GNA's capacity to form duplex structures and the possibility of information transfer between GNA and DNA systems through template-dependent polymerization. nih.govnih.govresearchgate.net Studies have shown that the S isomer of GNA can form stable antiparallel duplexes with itself and with RNA. nih.govnih.gov Interestingly, some DNA polymerases have been found to catalyze DNA synthesis using a GNA template, even though GNA does not form a stable duplex with DNA. nih.govnih.gov This finding suggests that stable duplex formation between the product and template strands may not always be a prerequisite for template-dependent polymerization. nih.gov The synthesis of GNA monomers from precursors like glycerol, glyceraldehyde, or glycidol has been explored, with the potential for glycidol production from glycerol carbonate under conditions simulating the prebiotic Earth. nih.govnih.gov The prebiotic synthesis of glycerol phosphates, a key component of the GNA backbone, has also been studied under simulated early Earth conditions, showing enhanced yields in the presence of silicates and condensation agents. mdpi.com
Glycerol in Plant Stress Physiology and Disease Resistance Induction
Glycerol plays a significant role in plant stress physiology and the induction of disease resistance. It is involved in both abiotic and biotic stress responses in plants nih.gov. The metabolism of glycerol begins with its conversion to glycerol-3-phosphate (G3P), a key metabolite in carbohydrate and lipid metabolism mdpi.com. This conversion is primarily catalyzed by the enzyme glycerol kinase (GK) nih.govmdpi.comoup.com. G3P can also be produced by the reduction of dihydroxyacetone phosphate (B84403) (DHAP), mediated by G3P dehydrogenase (G3Pdh) mdpi.comoup.com.
Glycerol-3-phosphate is crucial for both basal resistance and systemic acquired resistance (SAR) in plants mdpi.com. Studies have shown that G3P levels in plants are associated with defense against hemibiotrophic fungal pathogens like Colletotrichum higginsianum oup.com. Plants with impaired utilization of plastidial G3P have been observed to accumulate elevated levels of pathogen-induced G3P and exhibit enhanced resistance oup.com.
Exogenous application of glycerol has been demonstrated to induce disease resistance in various plant species nih.govmdpi.com. This induced resistance is often linked to increased G3P levels and a concomitant decrease in oleic acid (18:1) levels mdpi.comfrontiersin.org. A 3% concentration of glycerol has been reported as most effective for inducing resistance in many plant species mdpi.com.
Research indicates that glycerol application can induce the expression of pathogenesis-related (PR) genes, which are important components in plant responses to biotic and abiotic stresses nih.govmdpi.comfrontiersin.org. For instance, in wheat, glycerol application induced the expression of PR genes such as TaPR-1, TaPR-2, TaPR-3, TaPR-4, and TaPR-5, and also induced the generation of reactive oxygen species (ROS) and salicylic (B10762653) acid (SA) accumulation, contributing to resistance against powdery mildew disease frontiersin.org.
The role of glycerol metabolism in plant defense is further highlighted by the involvement of enzymes like glycerol kinase (GK) and G3P dehydrogenase (GPDH) nih.govmdpi.com. For example, in rice, a GK-encoding gene, OsNHO1, was found to regulate resistance to bacterial blight and blast diseases nih.gov. Overexpression of OsNHO1 increased GK content and enhanced resistance, while reduced expression impaired resistance nih.gov. This suggests that regulating glycerol metabolism can enhance the immune response in plants nih.gov.
While glycerol is primarily known for its role in biotic stress resistance through G3P, it has also been associated with abiotic stress tolerance, particularly osmotic stress. In some organisms, like yeast, glycerol acts as a compatible solute to counterbalance osmotic pressure nih.gov. Studies in Arabidopsis have indicated an association between glycerol levels and tolerance to salt stress publish.csiro.au. Overexpression of a yeast GPD1 gene (an analogue of Arabidopsis GLY1 gene) in Arabidopsis enhanced salt tolerance, suggesting the involvement of glycerol in this process publish.csiro.au.
Research findings on glycerol's role in plant stress and disease resistance are summarized in the table below:
| Plant Species | Biotic Agent/Stress | Observed Effect of Glycerol Application/Metabolism | Key Mechanisms Involved | Source |
| Arabidopsis thaliana | Colletotrichum higginsianum | Enhanced resistance in plants with elevated G3P levels or exogenous glycerol application. Increased susceptibility in gli1 mutants (deficient in GK). | Increased G3P levels, decreased oleic acid levels, involvement of glycerol kinase (GLI1) and G3P acyltransferase (ACT1). | mdpi.comoup.com |
| Glycine max | Various biotic agents | Studied for disease resistance induction. | Associated with increased G3P and decreased oleic acid levels. | mdpi.com |
| Coffea spp. | Various biotic agents | Studied for disease resistance induction. | Associated with increased G3P and decreased oleic acid levels. | mdpi.com |
| Wheat (Triticum aestivum) | Blumeria graminis (powdery mildew) | Reduced disease severity, lessened kernel weight loss. | Increased G3P levels, decreased oleic acid levels, induction of PR genes (TaPR-1, TaPR-2, TaPR-3, TaPR-4, TaPR-5), ROS generation, SA accumulation. | mdpi.comfrontiersin.org |
| Rice | Bacterial blight, Blast diseases | Improved resistance in transgenic lines overexpressing OsNHO1 (encoding GK). | Increased GK content, altered wax content, modulation of PR gene transcription levels (OsPR5, OsAOS1). | nih.gov |
| Theobroma cacao | Phytophthora capsici | Positive effects on resistance depending on dosage. | Expression of resistance genes, activation of the reactive oxygen species (ROS) pathway. | mdpi.com |
| Arabidopsis | Salt stress | Enhanced salt tolerance in transgenic plants overexpressing yeast GPD1 and in gli1 and act1 mutants. | Association with glycerol levels, potential involvement in osmotic adjustment. | publish.csiro.au |
Lubrication and Heterogeneous Catalytic Reactant Systems
Glycerol is utilized in various applications requiring lubrication and serves as a key reactant in numerous heterogeneous catalytic systems for the production of value-added chemicals.
In lubrication, glycerol is commonly found in water-based lubricants due to its viscous nature, humectant properties, and ability to reduce friction wikipedia.orghelloplayground.comccwellness.com. It is used in medical, pharmaceutical, and personal care preparations to improve smoothness and provide lubrication wikipedia.org. Glycerol's ability to pull water from the air and skin layers contributes to its effectiveness as a lubricant, creating a slippery feel and acting as a cushion ccwellness.com. It is also valued for its long-lasting properties compared to some other lubricant types helloplayground.comacme-hardesty.com. Beyond personal care, glycerol has found applications in industrial lubrication, including in the automotive industry for greases and as an ingredient in brake fluids and antifreeze, although it was historically replaced by ethylene glycol in automotive antifreeze due to a lower freezing point wikipedia.orgacme-hardesty.com. Its use is also noted in metalworking and the textile industry for softening fabrics acme-hardesty.com.
As a reactant, glycerol is a versatile platform molecule derived increasingly from biodiesel production as a byproduct mdpi.comacs.org. Its unique structure with three hydroxyl groups allows for conversion into a wide range of industrially valuable products through various catalytic pathways mdpi.com. Heterogeneous catalysis is particularly favored for glycerol conversion due to the ease of catalyst separation and regeneration compared to homogeneous catalysts mdpi.comrsc.org.
Key heterogeneous catalytic reactions involving glycerol as a reactant include:
Carboxylation: Reaction with a carbonate source (e.g., carbon monoxide, carbon dioxide, urea (B33335), dimethyl carbonate) to produce glycerol carbonate mdpi.com. Metal oxides and mixed metal oxides like ZnO, CaO, MgO, and supported noble metals (e.g., Au/MgO, AuPd/MgO) have been studied as catalysts for this reaction mdpi.com.
Dehydration: Conversion to acrolein rsc.org. Solid acid catalysts are employed, and microwave heating has shown effectiveness in achieving high glycerol conversion and acrolein selectivity rsc.org.
Oxidation: Production of glyceric acid and other oxygenated compounds mdpi.comacs.org. Supported noble metal catalysts, such as Au/Al₂O₃ and Au/CuO, have demonstrated efficiency in the selective oxidation of glycerol mdpi.comacs.org.
Hydrogenolysis: Conversion to propanediols, particularly 1,2-propanediol aip.org. Ruthenium-based heterogeneous catalysts, such as Ru/FTO (Fluorine-doped tin oxide), have shown high conversion and selectivity for 1,2-propanediol production under mild conditions aip.org.
Esterification: Reaction with carboxylic acids (e.g., acetic acid) to produce acetylglycerols (mono-, di-, and triacetylglycerols) acs.org. Solid acid catalysts like lanthanum cation-exchanged montmorillonite (B579905) (La³⁺-mont) have been effective for selective acetylglycerol synthesis acs.org.
Etherification: Reaction with alcohols (e.g., tert-butyl alcohol, ethanol) to produce oxygenated fuel additives like tert-butyl glycerol ethers (GTBE) or glycerol ethyl ethers mdpi.comrsc.org. Solid acid catalysts, including zeolites, sulfonic resins, and clays (B1170129), have been investigated mdpi.comrsc.org.
Acetalization/Ketalization: Reaction with aldehydes or ketones (e.g., acetone) to produce cyclic acetals or ketals like solketal rsc.orgmatec-conferences.org. Heterogeneous Lewis acid catalysts and solid acid catalysts like Amberlyst-15 and promoted zirconia have been used for solketal production from glycerol and acetone (B3395972) rsc.orgmatec-conferences.org.
The choice of catalyst and reaction conditions is crucial for achieving high glycerol conversion and desired product selectivity in these heterogeneous catalytic processes mdpi.com. Research continues to focus on developing efficient, selective, and reusable heterogeneous catalysts for the sustainable conversion of glycerol into value-added chemicals acs.orgacs.org.
Data on the performance of different heterogeneous catalysts in the acetalization of glycerol with acetone to produce solketal is presented in the table below:
| Catalyst | Acetone to Glycerol Molar Ratio | Temperature (°C) | Glycerol Conversion (%) | Selectivity to Solketal (%) | Source |
| Amberlyst-15 | 2:1 | - | 43.92 | - | matec-conferences.org |
| Amberlyst-15 | 3:1 | - | 73.15 | - | matec-conferences.org |
| Amberlyst-15 | 6:1 | - | 87.41 | - | matec-conferences.org |
| Promoted Zirconia | 1:1 | - | 62 | - | matec-conferences.org |
| Promoted Zirconia | 6:1 | - | 98 | - | matec-conferences.org |
| Amberlyst-47 | 4:1 | - | 52 | High (relative) | matec-conferences.org |
| Amberlyst-47 | 8:1 | - | 100 | Lower (relative) | matec-conferences.org |
| Amberlyst 15 | - | 45 | 100 | 74 | matec-conferences.org |
| Zr-TUD-1 | - | - | Superior results | - | rsc.org |
| Hf-TUD-1 | - | - | Highest conversion | - | rsc.org |
| Sn-MCM-41 | - | - | Superior results | - | rsc.org |
Note: Specific temperature and selectivity data were not consistently available across all sources for direct comparison in the table.
Analytical Methodologies for Glycerol and Its Derivatives in Research
Chromatographic Techniques
Chromatographic methods offer powerful tools for separating, identifying, and quantifying glycerol (B35011) and its derivatives within complex mixtures. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of glycerol and its derivatives, particularly when dealing with polar compounds or samples that are not easily volatilized. HPLC coupled with a refractive index detector (RI) has been employed for glycerol determination in various matrices, including biodiesel. chromatographyonline.comtandfonline.com A method using solid-phase extraction (SPE) coupled with HPLC-RI has been developed as an alternative to gas chromatography for glycerol analysis in biodiesel derived from different raw materials like soybean oil and tallow. chromatographyonline.com This method proved capable of accurately quantifying glycerol and offers a simple, quick, and effective approach. chromatographyonline.com
HPLC can also be coupled with other detectors and techniques to enhance sensitivity and specificity. For instance, HPLC coupled to an isotope ratio mass spectrometer (HPLC-IRMS) allows for the measurement of the ¹³C/¹²C ratio of glycerol, which is relevant in studies related to its origin and metabolic pathways. oiv.int
For the analysis of glycerol oxidation products, HPLC methods utilizing ion-exchange columns and detectors like UV and RI have been developed and validated. researchgate.netutb.cz One such method separated glycerol oxidation products including glyceraldehyde, dihydroxyacetone, mesoxalic, tartronic, and glycolic and glyceric acids on an ion-exchange column using sulfuric acid as the mobile phase. researchgate.net Analytes were monitored by UV detection at 210 nm for carbonyl groups and coupled with an RI detector. utb.cz This method demonstrated good linearity and accuracy for the simultaneous determination of these oxidation products. utb.cz
HPLC with UV detection at 231 nm has been used for the quantitative determination of glycerol and myo-inositol from plasma and tissue after pre-column derivatization with benzoyl chloride. nih.govund.edu This method involved reversed-phase gradient chromatography and showed good resolution of the benzoylated derivatives from other compounds. nih.govund.edu
HPLC methods have also been developed for the determination of glycerol in pharmaceutical formulations and hand sanitizers, often employing reversed-phase columns and UV or PDA detectors. researchgate.netekb.egresearchgate.net Derivatization techniques can be used to enable UV detection of glycerol, which lacks a strong chromophore. For example, a method using periodate (B1199274)/acetylacetone (B45752) derivatization followed by UV detection has been developed for glycerol quantification by HPLC. sielc.com
A recent study described the development of a simple HPLC method using a single diode array detector (DAD) for the simultaneous detection and quantification of eight different glycerol oxidation reaction (GOR) products. acs.org This method involved optimizing parameters like flow rate, mobile phase composition (sulfuric acid and acetonitrile), column temperature, and injection volume to achieve efficient separation and address potential peak overlaps. acs.org
Gas Chromatography (GC) with Various Detectors (FID, DID, TCD)
Gas chromatography is another powerful technique for analyzing glycerol and its derivatives, particularly suitable for volatile or semi-volatile compounds. Due to glycerol's relatively high boiling point and polarity, derivatization is often required to make it more volatile and thermally stable for GC analysis. researchgate.net Silyl (B83357) derivatization, for instance, is a common approach. mdpi.com
GC coupled with a Flame Ionization Detector (FID) is frequently used for the quantification of glycerol and its derivatives. researchgate.netmdpi.com GC-FID has been applied for the determination of glycerol in biodiesel and in reaction products like those from glycerol tert-butylation. researchgate.netmdpi.com
Thermal Conductivity Detectors (TCD) are also used in GC for glycerol analysis, particularly for the determination of water and other components alongside glycerol. coresta.orgcoresta.orgsciety.org A method using GC-TCD&FID in parallel has been proposed for the simultaneous determination of moisture, 1,2-propanediol, glycerol, and menthol (B31143) in tobacco products, demonstrating good linearity and recovery. sciety.org
Discharge Ionization Detectors (DID) are a newer type of detector that can be used with GC for the simultaneous determination of multiple components, including glycerol. coresta.orgcoresta.org DID offers sensitivity comparable to FID and has been investigated for the analysis of glycerol alongside propylene (B89431) glycol, nicotine, menthol, and water in e-cigarette aerosols and tobacco vapor products. coresta.orgcoresta.org
GC coupled with Mass Spectrometry (GC-MS) provides high sensitivity and specificity for the identification and quantification of glycerol and its derivatives. mdpi.comresearchgate.net GC-MS has been used for the qualitative analysis of glycerol tert-butylation reaction products, identifying compounds like di-tert-butylglycerols (DTBG) and tri-tert-butylglycerol (TTBG). researchgate.net GC-MS in selected ion monitoring (SIM) mode has been employed for the simultaneous analysis of organic acids, glycerol, and phenolic acids in wines after liquid-liquid extraction and silyl derivatization. mdpi.com
While GC is effective, glycerol's tendency to thermally decompose in hot inlets can be a challenge, and quantification by MS can be affected by ionization constant changes due to ion source contamination. researchgate.net Using primary detectors like FID or TCD is often suggested for quantification, and calibration curves for MSD should be rerun with every analysis session. researchgate.net
Method Development for Specific Analytes and Matrices
Method development in chromatography for glycerol and its derivatives involves optimizing various parameters to achieve adequate separation, sensitivity, and accuracy for the specific analytes and sample matrices. This includes selecting the appropriate stationary phase, mobile phase composition and flow rate, temperature, and detector. utb.czacs.org
For complex matrices like biodiesel, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary to isolate glycerol and its derivatives from interfering components before chromatographic analysis. chromatographyonline.commdpi.com The diversity of raw materials used in biodiesel production, for example, presents challenges for analytical chemists, requiring methods that are adequate for different compositions. chromatographyonline.com
Method validation is a critical step in method development to ensure the method is suitable for its intended purpose. This typically involves evaluating parameters such as linearity, accuracy, precision, sensitivity (limit of detection and quantification), and robustness. researchgate.netsciety.orgwisdomlib.orgsbq.org.brmdpi.com
Research findings highlight the ongoing efforts to develop and validate improved chromatographic methods for glycerol analysis in various applications. For instance, a validated GC method using an internal standard (2,2,2-Trichloroethanol) was developed for the determination of glycerin in topical moisturizing gel, demonstrating good accuracy and linearity. wisdomlib.org
Another study focused on developing a UHPLC/Q-TOF method for screening glycerin for process contaminants like 3-monochloropropane-1,2-diol esters (3-MCPDEs) and glycidyl (B131873) esters (GEs), which can form during the refining process. nih.gov This method involved direct analysis of extracted glycerin without SPE and utilized an exact mass database for screening. nih.gov
The choice between HPLC and GC often depends on the volatility and thermal stability of the analytes. For bound glycerol in biodiesel, which includes triglycerides and partial glycerides, both high-temperature GC and HPLC can be used, although HPLC is often considered superior due to requiring no derivatization, having shorter analysis times, and being directly applicable to most biodiesel fuels. researchgate.net
Spectroscopic and Spectrophotometric Approaches
Spectroscopic and spectrophotometric methods offer alternative or complementary approaches for glycerol analysis, often relying on the interaction of light with the analyte or a colored derivative.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for glycerol determination, although glycerol itself does not strongly absorb UV-Vis light. Therefore, derivatization reactions are typically employed to produce a chromophore that can be detected spectrophotometrically. sbq.org.brthermofisher.com
A common approach involves the oxidation of glycerol by sodium periodate, which produces formaldehyde (B43269). The formaldehyde then reacts with a chromogenic reagent, such as acetylacetone, to form a yellow complex (3,5-diacetyl-1,4-dihydrolutidine) that absorbs strongly in the visible region, typically around 410 nm. sbq.org.brthermofisher.com The intensity of the color is proportional to the glycerol concentration. This method has been validated for the determination of free glycerol in biodiesel samples, showing good linearity, accuracy, and precision. sbq.org.br
UV-Vis spectrophotometry has also been used for the quality assessment of medicated glycerol formulations. plantsjournal.complantsjournal.compharmajournal.net Studies have shown that UV-Vis spectrophotometry can be used to measure the absorbance of glycerol formulations containing plant extracts, with different formulations exhibiting varying absorbance values at specific wavelengths. plantsjournal.complantsjournal.compharmajournal.net
While UV-Vis spectrophotometry can be a simple and cost-effective method, it may require sample pretreatment and derivatization steps. researchgate.netsbq.org.br The robustness of the method can also be influenced by factors such as reaction temperature, wavelength, and the type of cuvette used. sbq.org.br
Spectrofluorimetric Determination
Spectrofluorimetric methods offer high sensitivity for the determination of glycerol, often involving reactions that produce a fluorescent compound. Similar to UV-Vis spectrophotometry, derivatization is usually required.
One spectrofluorimetric method for determining free and total glycerol in biodiesel samples is based on the oxidation of glycerol by periodate to form formaldehyde, which then reacts with acetylacetone to produce the luminescent 3,5-diacetyl-1,4-dihydrolutidine. researchgate.netnih.gov This method has been implemented in a multicommuted flow system for automated analysis. researchgate.netnih.gov The method showed good linearity and detection limits for both free and total glycerol in biodiesel samples from different sources. researchgate.netnih.gov
Another indirect spectrofluorimetric method for glycerol determination in aqueous media involves the oxidation of Alizarin Navy Blue by potassium periodate to produce a fluorescent compound. researchgate.nettandfonline.com Glycerol reacts with periodate, decreasing its concentration, which in turn reduces the formation of the fluorescent product. researchgate.nettandfonline.com The decrease in fluorescence is then related to the glycerol concentration. This method has been applied to synthetic and real samples. researchgate.nettandfonline.com
Spectrofluorimetric methods can be highly sensitive, offering low detection limits for glycerol analysis. researchgate.netresearchgate.netnih.govtandfonline.com
Other spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are also employed in glycerol research, particularly for structural characterization and quantitative analysis without derivatization. koreascience.krresearchgate.netnih.gov FT-IR spectroscopy combined with chemometric analysis has been used for the quantitative analysis of glycerol concentration in wine samples. koreascience.kr ¹H and ¹³C NMR spectroscopy have been validated for the quantitative determination of glycerol in drug injections without complex sample pretreatment or derivatization. nih.gov
Advanced Spectroscopic Studies (e.g., for reaction mechanisms)
Spectroscopic methods play a vital role in understanding the reaction mechanisms involving glycerol, particularly in catalytic processes. Techniques such as in situ FTIR spectroscopy and NMR spectrometry provide insights into the adsorption of glycerol on catalyst surfaces and the identification of intermediates and products formed during reactions.
In situ FTIR spectroscopy has been utilized to investigate the adsorption and oxidation of glycerol on platinum electrodes. These studies revealed that glycerol oxidation on platinum is a complex surface process involving dehydrogenation, adsorption, and dissociation steps. sioc-journal.cn By analyzing the spectroscopic data, researchers can propose surface reaction mechanisms for glycerol dissociative adsorption and describe the reaction procedures at a molecular level at different potentials. sioc-journal.cn
Advanced spectroscopic and computational studies offer detailed insights into the activation of glycerol and the stabilization of key intermediates like glyceraldehyde and dihydroxyacetone during oxidation reactions catalyzed by metal-based catalysts. mdpi.com These studies help elucidate the catalytic roles of various metals, including precious metals (Pt, Pd, Au) and cost-effective alternatives (Ni, Cu, Fe), and highlight the synergistic effects observed in bimetallic and metal oxide catalysts that enhance performance. mdpi.com
Proton nuclear magnetic resonance spectrometry (¹H NMR) can be used to measure metabolic end products from the metabolism of isotopically labeled glycerol. plos.org This technique allows for the quantitative analysis of compounds produced during metabolic processes involving glycerol. plos.org
Electrochemical Methods
Electrochemical methods offer sensitive and often rapid approaches for glycerol quantification and the study of its electrochemical oxidation. These techniques include amperometry and voltammetry.
Amperometric measurements have been used to determine glycerol concentration using different working electrodes, such as gold tips and glassy carbon-glycerol dehydrogenase (GlDH) biosensors. conicet.gov.ar The choice of method can depend on the sample matrix complexity. conicet.gov.ar For instance, a glassy carbon-GlDH biosensor utilizing glycerol dehydrogenase, NAD+ as a cofactor, and ferricyanide (B76249) as a mediator showed a linear response for glycerol quantification. conicet.gov.ar This biosensor demonstrated stability over two months and allowed for analysis within 10 minutes. conicet.gov.ar
Another electrochemical approach for glycerol determination, particularly in biodiesel samples, involves using modified glassy carbon electrodes. mdpi.comsoftvt.com An electrode modified with reduced graphene oxide and gold@palladium core-shell nanoparticles was developed for free glycerol analysis in the aqueous phase obtained from biodiesel through liquid-liquid extraction. mdpi.comsoftvt.com Cyclic voltammetry was employed in this method to regenerate active sites and enhance sensor stability. mdpi.comsoftvt.com
Hydrodynamic voltammetric and amperometric studies are conducted to determine the optimal conditions for the operation of amperometric glycerol biosensors. mdpi.com These studies help identify the potential at which maximum electrocatalytic current is observed for glycerol oxidation. mdpi.com Chronoamperometry is another electrochemical technique used in conjunction with glycerol biosensors for calibration studies. mdpi.com
Electrochemical analysis of glycerol oxidation products formed during steady-state measurements can be performed using techniques like high-performance liquid chromatography (HPLC). diva-portal.org Studies on glycerol electrooxidation using Pd-based catalysts have employed electrochemical methods such as cyclic voltammetry, galvanostatic polarisation curves, chronoamperometry, and chronopotentiometry to evaluate the process. diva-portal.org
Enzymatic Assays for Glycerol Quantification (e.g., Glycerol Kinase-Glycerol Phosphate (B84403) Dehydrogenase (GK-GPDH))
Enzymatic assays provide highly specific methods for glycerol quantification, often coupled with spectrophotometric detection. The Glycerol Kinase-Glycerol Phosphate Dehydrogenase (GK-GPDH) coupled enzyme system is a common principle for such assays.
In the GK-GPDH assay, glycerol is initially phosphorylated by adenosine-5'-triphosphate (B57859) (ATP) to L-glycerol-3-phosphate in a reaction catalyzed by glycerokinase (GK). megazyme.com The adenosine-5'-diphosphate (ADP) produced is then converted back to ATP with the help of phosphoenolpyruvate (B93156) (PEP) and pyruvate (B1213749) kinase (PK), forming pyruvate. megazyme.com Finally, pyruvate is reduced to lactate (B86563) by reduced nicotinamide-adenine dinucleotide (NADH) in the presence of lactate dehydrogenase (LDH), producing NAD+. megazyme.com The decrease in NADH concentration, which is stoichiometric with the initial amount of glycerol, is measured by the decrease in absorbance at 340 nm. megazyme.comresearchgate.net
Variations of this enzymatic principle exist. For example, some assays link the production of NADH to the activation of a proluciferin that generates light with luciferase, providing a bioluminescent method for sensitive glycerol detection in biological samples. promega.com This type of assay can be used for various sample types, including cells, culture medium, tissues, and serum. promega.com
Another enzymatic assay for glycerol-3-phosphate (G3P), an intermediate in glycerol metabolism, involves the oxidation of G3P by a G3P Enzyme Mix to form an intermediate that reduces a probe to a colored product with strong absorbance at 450 nm. mybiosource.comabcam.com This method can detect G3P at low nanomolar levels and is applicable to different sample types. mybiosource.comabcam.com
Enzymatic assays are considered specific for glycerol. megazyme.com While traditional spectrophotometric enzyme-based methods can be effective, they may be considered expensive due to the consumption of enzymes and cofactors per determination. conicet.gov.ar
Mass Spectrometry (MS) Coupled Techniques (e.g., HPLC-MS)
Mass spectrometry coupled with separation techniques like High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS) is powerful for the identification and quantification of glycerol and its derivatives, especially in complex mixtures.
HPLC-MS is applied for the determination of glycerol and its derivatives, such as glyceryl monooleate, diolein, and glycerol trioleate in samples like glycerol oleate. mat-test.com Separation is typically achieved using columns like Lichrospher SI100-5, and detection can involve techniques like evaporative light scattering detection (ELSD) and MS for identification. mat-test.com
LC-MS/MS in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) is used for the determination of glycerol in various matrices, including refill liquids for electronic cigarettes. mdpi.com A simple dilute-and-shoot sample preparation approach can be employed with good recoveries and low coefficients of variation. mdpi.com This method allows for the simultaneous determination of glycerol and other components. mdpi.com
HPLC-MS/MS methods have also been developed for the high-throughput screening and quantification of glycerol in biological fluids like urine. dshs-koeln.de These methods can offer advantages over traditional GC-MS methods, such as faster sample preparation due to the "dilute-and-shoot" approach. dshs-koeln.de While glycerol can ionize as adduct ions with sodium and ammonium (B1175870) in positive mode, the absence of suitable product ions for the sodium adduct can be a disadvantage. dshs-koeln.de Adduct ions with acetate (B1210297) can be observed in negative mode when using appropriate mobile phases. dshs-koeln.de
GC-MS is also used for glycerol analysis, often requiring derivatization to make glycerol volatile. protocols.io For instance, glycerol can be converted to its triacetate derivative for GC-MS analysis. protocols.io This technique is applied to determine glycerol concentration and isotopic enrichment using stable isotopic tracers in biological samples like plasma. protocols.ionih.gov GC-MS can be used for the simultaneous analysis of glycerol and other compounds like organic acids and phenolic acids in complex matrices such as wines, typically after extraction and derivatization. mdpi.com
Profiling molecular species of glycerol lipids often utilizes LC/MS analysis, particularly normal-phase chromatography coupled with mass spectrometry using electrospray ionization. aocs.org This allows for the detection of intact glycerolipid species as adduct ions. aocs.org Quantitative analysis can be performed using appropriate internal standards and calibration curves, although the availability of reference standards for all molecular species can be a limitation. aocs.org
Determination of Glycerol Content in Complex Matrices (e.g., biomass, pre-treatment liquids, bio-oils)
Determining glycerol content in complex matrices like biomass, pre-treatment liquids, and bio-oils presents unique challenges due to the presence of various interfering substances. Specialized analytical approaches are required to ensure accurate quantification.
Various analytical packages and methods are available for determining glycerol content in biomass, liquids from pre-treatment and hydrolysis processes, and pyrolysis bio-oils. celignis.comcelignis.com Techniques like Ion Chromatography equipped with electrochemical, conductivity, and ultraviolet-visible detectors can be used for this purpose. celignis.comcelignis.com
In the analysis of glycerol in complex matrices, the nature of the matrix significantly influences the selection of the quantification method and the potential interferences. conicet.gov.ar Electrochemical methods, for example, can be adapted for complex matrices using biosensor technology that utilizes enzymes and redox mediators. conicet.gov.ar
Pre-treatment liquids from biomass processing, such as those from glycerol pre-treatment of corncobs, can contain high concentrations of glycerol along with potential microbial inhibitors. mdpi.com Analytical methods are needed to quantify glycerol in these liquids and assess the presence of inhibitors. mdpi.com
The determination of glycerol in complex food matrices like wines can be achieved using methods such as GC-MS after appropriate extraction and derivatization steps. mdpi.com However, matrix effects may necessitate the use of external standard addition methods for accurate quantification. mdpi.com
Crude glycerol, a byproduct of biodiesel production, is a complex matrix whose composition can vary. researchgate.net Analytical methods are required to determine the glycerol content in crude glycerol, which can be relatively low depending on the purification process. researchgate.net
HPLC methods have been developed for the quantitative determination of glycerol in fermentation broths, which are also complex matrices containing various metabolites. oup.com These methods require validation to ensure accuracy and specificity in the presence of other fermentation products. oup.com
Quantitative Analysis and Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Detection Limits)
Quantitative analysis of glycerol requires robust analytical methods with well-defined validation parameters to ensure reliable results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). oup.comekb.egindexcopernicus.comijrps.com
Linearity: This parameter assesses the proportional relationship between the analyte concentration and the analytical response over a defined range. oup.comekb.egindexcopernicus.com Methods for glycerol analysis typically demonstrate linearity over specific concentration ranges. For example, an HPLC method for glycerol in fermentation broth showed linearity from 0.50 to 20.00 mg/mL with a high correlation coefficient. oup.com Another HPLC method for glycerol in pharmaceutical formulations was linear over the range of 3.75 to 22.5 mg/mL. ekb.eg Electrochemical methods also exhibit linear ranges for glycerol detection. conicet.gov.armdpi.comsoftvt.com
Precision: Precision refers to the agreement among independent test results obtained under stipulated conditions. oup.comekb.egindexcopernicus.com It is often expressed as relative standard deviation (%RSD). oup.comindexcopernicus.com Both intra-day (repeatability) and inter-day precision are typically evaluated. oup.comekb.egindexcopernicus.com Acceptable precision is indicated by low %RSD values. oup.comekb.egindexcopernicus.com
Accuracy: Accuracy measures the closeness of agreement between the test result and the accepted reference value. oup.comekb.egindexcopernicus.com It is often assessed through recovery studies, where known amounts of analyte are added to samples and the percentage recovered is determined. oup.comindexcopernicus.com Recovery values within an acceptable range indicate good accuracy. oup.comindexcopernicus.com
Detection Limit (LOD): The LOD is the lowest analyte concentration that can be reliably detected, though not necessarily quantified. oup.comindexcopernicus.comijrps.com It is often determined based on the signal-to-noise ratio. ijrps.com
Quantification Limit (LOQ): The LOQ is the lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. oup.comindexcopernicus.comijrps.com
Method validation according to guidelines, such as those from the International Conference on Harmonisation (ICH), is crucial for ensuring the reliability of analytical methods for glycerol. ekb.egijrps.com Validation parameters also include specificity, robustness, and ruggedness. ekb.eg Specificity ensures that the method accurately measures the target analyte without interference from other components in the sample matrix. oup.comuscnk.com Robustness and ruggedness assess the method's ability to remain unaffected by small variations in method parameters or environmental conditions. ekb.eg
Quantitative analysis using techniques like GC-MS often involves the use of internal standards to improve accuracy and precision. protocols.ionih.gov Calibration curves, plotting the analytical response against known concentrations of the analyte, are used for quantification. megazyme.comindexcopernicus.com
Environmental and Economic Impact of Glycerol Utilization
Life Cycle Assessment (LCA) of Glycerol-Based Processes
LCA provides a comprehensive evaluation of the potential environmental impacts of a product or process throughout its life cycle, from raw material extraction to disposal. Applying LCA to glycerol (B35011) valorization routes helps identify environmental hotspots and compare the sustainability of different conversion technologies.
Comparative LCA of Valorization Routes (e.g., to Propanediols, Acrylic Acid)
Another LCA study evaluating acrylic acid production routes from glycerol via different intermediates (allyl alcohol, lactic acid, and acrolein) compared them to the conventional propylene-based process. rsc.orgrsc.org The glycerol-based processes, particularly when using epichlorohydrin-derived glycerol, showed significant environmental impacts, largely attributed to the energy-intensive nature of the epichlorohydrin (B41342) production. rsc.orgrsc.org However, utilizing purified crude glycerol from the biodiesel industry considerably reduced the environmental impact. rsc.orgrsc.org
Table 1: Comparative Environmental Impacts of Glycerol Valorization Routes (Illustrative based on search results)
| Valorization Route (Example) | Intermediate (if applicable) | Key Environmental Hotspots (Examples) | Relative Environmental Impact (Example) |
| Glycerol to 1,2-Propanediol (Hydrogenolysis) | - | Cooling water, Steam consumption, Glycerol sourcing | Higher (compared to fed-batch fermentation to 1,3-PDO) researchgate.netcranfield.ac.ukacs.org |
| Glycerol to 1,3-Propanediol (B51772) (Fed-batch fermentation) | - | Cooling water, Steam consumption, Glycerol sourcing | Lower (compared to hydrogenolysis and batch fermentation to 1,3-PDO) researchgate.netcranfield.ac.ukacs.org |
| Glycerol to Acrylic Acid | Allyl alcohol, Lactic acid, Acrolein | Energy-intensive glycerol production (especially epichlorohydrin-derived) | Higher (compared to propylene-based, but reduced with crude glycerol) rsc.orgrsc.org |
Assessment of Environmental Performance Indicators (e.g., Global Warming Potential, Water Footprint, Acidification, Eutrophication)
LCA studies on glycerol valorization assess various environmental performance indicators. These commonly include Global Warming Potential (GWP), water footprint, acidification potential, and eutrophication potential. fishersci.itnih.govroyalsocietypublishing.orguantwerpen.be
In the comparative LCA of propanediol (B1597323) production, the environmental performance varied substantially depending on factors like glycerol sourcing and production methods. researchgate.netcranfield.ac.ukacs.org The upstream processing of glycerol alone was responsible for a significant portion of the total midpoint impacts in glycerol valorization technologies. acs.org
For acrylic acid production from glycerol, environmental impacts such as global warming potential, water footprint, acidification, and eutrophication have been evaluated. rsc.orgrsc.org The source and purification method of glycerol significantly influence these indicators. rsc.orgrsc.org For instance, the global warming potential for acrylic acid production from glycerol varied depending on the purification method and glycerol content in the crude glycerol. rsc.orgrsc.org
Table 2: Examples of Environmental Performance Indicators Assessed in Glycerol Valorization LCA
| Environmental Indicator | Description | Relevance to Glycerol Valorization |
| Global Warming Potential (GWP) | Measure of greenhouse gas emissions contributing to climate change. environdec.com | Energy consumption in conversion and purification processes, emissions from raw material production. researchgate.netcranfield.ac.ukacs.orgrsc.orgrsc.org |
| Water Footprint | Measure of total water used. royalsocietypublishing.org | Water consumption in processes like distillation and cooling. researchgate.netcranfield.ac.ukacs.org |
| Acidification Potential | Measure of emissions contributing to acid rain. environdec.com | Emissions from energy generation and chemical inputs. rsc.orgrsc.org |
| Eutrophication Potential | Measure of nutrient enrichment in ecosystems. environdec.com | Release of nutrients from processes or upstream activities. rsc.orgrsc.org |
Sustainability in Biorefinery Concepts
Glycerol plays a vital role in the concept of biorefineries, which aim to convert biomass and biogenic residues into a range of bio-based products, including fuels, chemicals, and energy, in a sustainable and integrated manner. researchgate.netnih.govifeu.deeuropa.eubiofueljournal.com
Glycerol as a Key Component for Sustainable Chemical Production
Crude glycerol, readily available and inexpensive due to the growth of the biodiesel industry, is recognized as an attractive sustainable resource for the chemical industry. rsc.orgnih.govroyalsocietypublishing.orgresearchgate.netnih.govdiva-portal.orgacs.orgresearchgate.netpolimi.itnih.gov Glycerol-based biorefineries utilize microbial fermentation or chemical routes to convert glycerol into a variety of high-value products that can replace those derived from fossil fuels. rsc.orgnih.govroyalsocietypublishing.orgresearchgate.netnih.govdiva-portal.orgacs.orgresearchgate.netpolimi.itnih.gov These products include propanediols, acrylic acid, ethanol (B145695), organic acids, and other platform chemicals. rsc.orgresearchgate.netnih.govacs.orgpolimi.itnih.gov The valorization of glycerol into these chemicals contributes to the development of a more sustainable chemical industry. rsc.orgrsc.orgacs.org
Resource Efficiency and Waste Reduction Strategies
Biorefinery concepts centered around glycerol emphasize resource efficiency and waste reduction. rsc.orgeu-refresh.orgdiva-portal.orgbiofueljournal.comacs.orgsustainability-directory.comfishersci.ca By utilizing crude glycerol, a significant byproduct, biorefineries transform a potential waste stream into valuable products, thereby reducing waste generation from biodiesel production. nih.govresearchgate.netnih.govglamour-project.euifeu.deeuropa.eunih.gov Strategies such as effective process heat recovery and water recycling within the biorefinery can further enhance resource efficiency and reduce environmental impacts. researchgate.netcranfield.ac.ukacs.orgacs.org Anaerobic digestion of glycerol is another strategy for waste valorization, converting it into biogas which can be used for energy generation within the plant. nih.govnih.gov The goal is to move towards a circular economy model where biomass resources, including glycerol, are maximized in their utilization before disposal. biofueljournal.comnih.gov
Economic Viability and Market Dynamics
The economic viability of glycerol utilization is intrinsically linked to its market dynamics, which have been significantly influenced by the growth of the biodiesel industry. As a major byproduct of biodiesel production, the increased output of glycerol has led to a market surplus, impacting its price and driving the need for valorization strategies.
Impact of Glycerol Surplus on Biodiesel Industry Economics
The substantial increase in biodiesel production over the past decade, driven by the search for renewable energy sources, has resulted in a significant surplus of crude glycerol in the market. chemondis.comresearchgate.netmdpi.commdpi.com For every 10 lb of biodiesel produced, approximately 1 lb of glycerol is generated. researchgate.net This oversupply has caused a considerable drop in the price of crude glycerol, transforming it from a valuable co-product into a low-value waste stream. researchgate.netmdpi.com
This devaluation of glycerol has negatively affected the economic viability of the biodiesel industry. researchgate.netmdpi.com While pure glycerol has numerous applications, the crude glycerol produced from biodiesel often contains impurities like methanol (B129727), soap, water, and salts, which necessitate expensive refining processes for its use in higher-value applications such as pharmaceuticals and food. chemondis.commdpi.commdpi.com The cost burden of either refining the crude glycerol or disposing of it as waste has become a liability for biodiesel producers. researchgate.net Consequently, the economic utilization of this surplus glycerol into various value-added chemicals is crucial for the sustainability and profitability of the biodiesel industry. researchgate.netmdpi.com
Market Trends and Future Prospects for Glycerol Valorization
Despite the challenges posed by the surplus, the global glycerol market is experiencing growth, driven by increasing demand in various sectors. The global glycerol market size was valued at USD 4.87 billion in 2022 and is projected to grow. grandviewresearch.com Another estimate placed the market size at USD 5.09 billion in 2024, with a forecast to reach approximately USD 6.16 billion by 2034, exhibiting a CAGR of 1.93% from 2025 to 2034. precedenceresearch.com The market is expected to reach USD 6.51 billion in 2032, with a higher projected CAGR of 8.4% from 2025 to 2032 according to another source. coherentmarketinsights.com
The demand for glycerol is increasing across diverse industries, including personal care and cosmetics, food and beverages, and pharmaceuticals, where it is valued for its properties as a humectant, sweetener, solvent, and lubricant. chemondis.comgrandviewresearch.comprecedenceresearch.comcoherentmarketinsights.comdiplomatacomercial.com The personal care and cosmetics segment held the largest revenue share in 2022 and is expected to remain a significant application segment. grandviewresearch.comcoherentmarketinsights.comlucintel.com Growing consumer preference for natural and sustainable ingredients is also contributing to the demand for bio-based glycerol. precedenceresearch.comcoherentmarketinsights.comdiplomatacomercial.comgminsights.com
Asia Pacific dominated the global glycerol market in 2022 and 2024, attributed to the growth of end-user industries and increasing consumer spending in the region. grandviewresearch.comprecedenceresearch.comlucintel.com Europe is also expected to witness significant growth. precedenceresearch.com
The future prospects for glycerol are strongly linked to its valorization into higher-value products. mdpi.com Research and development are focused on converting crude glycerol into a wide range of chemicals and materials, including biofuels, fuel additives, platform chemicals (such as 1,3-propanediol, succinic acid, dihydroxyacetone, and ethanol), and precursors for polymers. researchgate.netmdpi.commdpi.combenthamopen.commdpi.com The biodiesel-sourced glycerol segment is expected to remain the largest segment by source, highlighting the continued importance of the biodiesel industry as a major supplier. lucintel.comgminsights.com
Emerging trends include the use of glycerol in the production of bio-based chemicals, biodegradable polymers, and solvents, as well as its potential as a substitute for ethylene (B1197577) glycol in antifreeze products. lucintel.comgminsights.com Technologies like photocatalytic processes are also being explored for glycerol valorization, offering potential for conversion under mild conditions using solar energy. researchgate.net The development of cost-effective and efficient technologies for upgrading crude glycerol is crucial for unlocking its full market potential and improving the economics of biodiesel production. mdpi.com
Here is a data table summarizing some market projections:
| Market Metric | Value (Year) | Projected Value (Year) | CAGR (%) | Source |
| Global Market Size | USD 4.87 billion (2022) | USD 6.16 billion (2030) | 1.9% (2023-2030) | grandviewresearch.com |
| Global Market Size | USD 5.09 billion (2024) | USD 6.16 billion (2034) | 1.93% (2025-2034) | precedenceresearch.com |
| Global Market Size | USD 3.7 billion (2025) | USD 6.51 billion (2032) | 8.4% (2025-2032) | coherentmarketinsights.com |
| Asia Pacific Market Size | USD 1.88 billion (2024) | USD 2.31 billion (2034) | 2.08% (2025-2034) | precedenceresearch.com |
| Biodiesel Segment Market Value | - | Over USD 8.3 billion (2034) | - | gminsights.com |
Cost-Benefit Analyses of Glycerol Conversion Technologies
Cost-benefit analyses of glycerol conversion technologies are essential for determining their economic feasibility and driving their industrial adoption. The economic viability of these processes depends on various factors, including the cost and purity of the crude glycerol feedstock, the efficiency of the conversion technology, the market value of the resulting products, and the capital and operating costs of the plant. acs.orgresearchgate.netnih.gov
Converting crude glycerol into value-added products can significantly improve the economic viability of biodiesel production. mdpi.comacs.org However, the impurities in crude glycerol can hinder direct industrial usage and necessitate expensive refining, making direct conversion of crude glycerol into higher-value products using sustainable processes a key area of research. mdpi.comnih.gov
Techno-economic assessments have been conducted for various glycerol valorization routes. For example, a study on the economic feasibility of producing diacetin (B166006) (DA) and triacetin (B1683017) (TA) from glycerol via esterification estimated capital costs of $71 million and operating costs of $303 million/year for a facility processing 100,000 tons of glycerol per year. acs.orgnih.gov The analysis projected a gross profit of $60.5 million/year and a payback period of 1.7 years, with product price having the most significant impact on the net present value (NPV). acs.orgnih.gov
Another techno-economic analysis evaluating the production of solketal (B138546) from glycerol via acetalization explored different process configurations. frontiersin.org The analysis showed promising net present values (NPV) for the solketal process options, with values ranging from $384 M to $707 M, and break-even prices lower than the current market price of solketal. frontiersin.org The two-stage process was found to be the most effective method for solketal production in this analysis. frontiersin.org
Comparing different conversion technologies, thermochemical treatments like gasification and reforming have been conventionally used on an industrial scale but can be less cost-competitive due to demanding process requirements like high heat and pressure. mdpi.com Biological treatments offer advantages like low startup costs and operation under ambient conditions but may require complex pre- and post-treatment steps. mdpi.com Physicochemical approaches work under mild conditions but can have slower reaction rates. mdpi.com Electrochemical processes are highlighted as promising due to their mild conditions, low maintenance costs, and potential for producing biofuels and bio-alcohols with the added advantage of hydrogen generation. mdpi.com
Ultimately, the selection of the optimal glycerol conversion technology depends on specific reaction conditions, desired products, and a comprehensive evaluation of both economic output and environmental benefits. nih.gov While chemical conversions can be faster and economically viable, biochemical routes often offer greater environmental benefits. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Glycerol (B35011) Conversion
The development of novel catalytic systems is a key area of research for the efficient and selective conversion of glycerol into valuable chemicals. This includes the design of heterogeneous and homogeneous catalysts, as well as biocatalysts. mdpi.com Researchers are exploring various types of catalysts, including precious metals (e.g., Pt, Pd, Au) known for their high efficiency and selectivity, and more cost-effective alternatives such as Ni, Cu, and Fe. mdpi.comresearchgate.net Bimetallic and metal oxide catalysts are also being investigated, with a focus on synergistic effects that can enhance catalytic performance. mdpi.comresearchgate.net
Specific research directions include the development of catalysts for selective oxidation, hydrogenolysis, etherification, esterification, and dehydration of glycerol. mdpi.comtandfonline.com For instance, studies are focused on achieving selective C–C bond cleavage during glycerol oxidation to produce smaller, industrially important molecules like glycolaldehyde (B1209225) and other C2 species. mdpi.com The use of multifunctional catalysts and process intensification are considered major breakthroughs in this field. tandfonline.com Challenges remain in addressing catalyst deactivation caused by coke deposition, sintering, agglomeration, and leaching, suggesting a need for novel reactor configurations and more stable catalyst designs. mdpi.comsemanticscholar.org
Advances in Metabolic and Bioprocess Engineering for Enhanced Bioconversion Yields
Metabolic and bioprocess engineering play a crucial role in enhancing the microbial conversion of glycerol into valuable products. Microorganisms such as Escherichia coli and Yarrowia lipolytica are being engineered to efficiently utilize crude glycerol as a feedstock. nih.govboku.ac.atmdpi.com
Research in metabolic engineering involves modifying microbial pathways to improve glycerol uptake, conversion rates, and product selectivity. boku.ac.atscienceopen.com For example, studies have focused on engineering E. coli for the efficient production of ethanol (B145695), hydrogen, and formate (B1220265) from crude glycerol by minimizing the synthesis of by-products through gene knockout mutations. nih.gov Overexpression of key enzymes like glycerol dehydrogenase (gldA) and dihydroxyacetone kinase (dhaKLM) has shown to significantly increase glycerol utilization and product synthesis rates. nih.gov
Exploration of New High-Value-Added Glycerol Derivatives and Applications
The exploration of new high-value-added glycerol derivatives and their applications is a continuously evolving field. Glycerol's versatile chemical structure, featuring three hydroxyl groups, makes it an excellent candidate for various chemical transformations to produce a wide range of industrially important products. mdpi.comresearchgate.net
Beyond established products like dihydroxyacetone (DHA) used in cosmetics and glyceraldehyde (GA) used in biochemical research, researchers are investigating the synthesis of novel derivatives for diverse applications. mdpi.comresearchgate.net This includes the production of glycerol carbonate, which serves as a raw material for polymers, surfactants, and electrolytes. researchgate.netmarketresearchintellect.com Other areas of exploration include the synthesis of propanediols (1,2-propanediol and 1,3-propanediol), lactic acid, succinic acid, epichlorohydrin (B41342), and polyglycerols. mdpi.comtandfonline.comsemanticscholar.orgacs.org
The focus is on developing selective and efficient catalytic or biological routes to these new derivatives, aiming to improve the economic viability of glycerol valorization and expand its market applications in pharmaceuticals, food and beverages, cosmetics, and as fuel additives. repec.orgijert.orggrandviewresearch.com
Integrated Biorefinery Concepts for Holistic Glycerol Utilization
Integrated biorefinery concepts are being developed to process crude glycerol in a holistic manner, maximizing the utilization of all components and minimizing waste. europa.eueuropa.eu These concepts aim to integrate various conversion technologies, including biological and thermochemical processes, to produce a range of biofuels, chemicals, and other valuable products from crude glycerol. europa.eubiofueljournal.com
Circular Economy Principles in Glycerol Management
Circular economy principles are increasingly being applied to glycerol management to reduce waste, promote resource efficiency, and create a closed-loop system. mdpi.comrepec.orgtandfonline.com This involves viewing crude glycerol not as a waste product but as a valuable resource that can be transformed into useful materials and energy. mdpi.comrepec.org
Strategies include the valorization of crude glycerol into high-value chemicals and biofuels, which can then be re-integrated into industrial processes, potentially even back into biodiesel production. marketresearchintellect.commdpi.com This approach minimizes the environmental impact associated with glycerol disposal and reduces dependence on fossil-based resources. marketresearchintellect.commdpi.com The use of pre-treated crude glycerol as a carbon source for biofuel production through bioconversion processes is also being explored within the framework of the circular bioeconomy. repec.org Policies and regulations are also supporting the shift towards waste management policies favoring the circular economy, highlighting the importance of these research directions. researchgate.net
Computational and Spectroscopic Approaches in Mechanistic Studies
Advanced computational and spectroscopic approaches are essential tools for gaining a deeper understanding of the mechanisms involved in glycerol conversion processes. mdpi.comucl.ac.uk These techniques provide detailed insights into catalytic reaction pathways, intermediate species, and catalyst-substrate interactions. mdpi.comresearchgate.net
Computational methods, such as Density Functional Theory (DFT) modeling, are used to rationalize observed catalytic trends and propose novel catalyst designs. ucl.ac.uk They can help in understanding the activation of glycerol, the stabilization of key intermediates (e.g., glyceraldehyde and dihydroxyacetone), and selective bond cleavage events. mdpi.comresearchgate.net
Spectroscopic techniques, such as temperature-programmed desorption (TPD) and high-resolution electron energy loss spectroscopy (HREELS), are employed to probe reaction products and identify surface reaction intermediates under controlled conditions. osti.gov These experimental techniques, combined with computational studies, provide a comprehensive picture of the reaction mechanisms, which is crucial for the rational design of more efficient and selective catalytic systems. mdpi.comosti.gov Using surrogate molecules like 1,2-propanediol can also facilitate gas-phase mechanistic studies of glycerol reactions. osti.gov
Sustainable Water and Glycerol Sourcing Strategies
Ensuring the sustainability of water and glycerol sourcing is a growing area of focus in the context of glycerol valorization. As the demand for glycerol as a feedstock increases, sustainable sourcing practices become critical for the long-term viability and environmental performance of glycerol-based industries. grandviewresearch.comacs.org
For glycerol sourcing, this involves optimizing the efficiency of biodiesel production to maximize glycerol yield and exploring alternative sources beyond vegetable oils and animal fats. mdpi.comasm.org Research is also focused on improving the purification of crude glycerol to make it suitable for various applications, reducing the need for costly and energy-intensive refining processes. mdpi.comresearchgate.net
Sustainable water management in glycerol conversion processes includes minimizing water consumption, treating and recycling wastewater, and exploring the use of alternative reaction media. acs.org Life cycle assessments (LCA) are being used to identify environmental hotspots in glycerol valorization processes, highlighting the significant contribution of cooling water and steam consumption in distillation and the environmental impact related to glycerol sourcing itself. acs.org Implementing effective process heat recovery and energy and material recycling are crucial strategies to improve the environmental sustainability of these processes. acs.org
Q & A
Q. Methodological Notes
- Data Sources : Prioritize peer-reviewed journals, avoiding commercial databases like benchchem.com .
- Validation : Use ANOVA for experimental designs and cross-reference computational models with wet-lab data .
- Instrumentation : GC (EN 14106) , rheometers (nanofluids) , and bioreactors (fed-batch systems) are critical tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
